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  • Product: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride
  • CAS: 894413-87-7

Core Science & Biosynthesis

Foundational

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Foreword This guide provides a comprehensive overview of the physical and chemical properties of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical and chemical properties of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride (CAS Number: 894413-87-7).[1] As a sulfonated aromatic alpha-amino acid, this compound presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its characteristics is crucial for its potential applications. This document outlines its structural features, physicochemical properties, and recommended analytical methodologies for its characterization, alongside safety and handling guidelines. It is intended to serve as a valuable resource for researchers and developers working with this and structurally related molecules.

Chemical Identity and Structure

2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is a derivative of the amino acid phenylalanine, featuring a sulfanyl (thiol) group at the para position of the phenyl ring. The presence of a hydrochloride salt enhances its stability and solubility in aqueous media.

  • IUPAC Name: 2-amino-3-(4-sulfanylphenyl)propanoic acid;hydrochloride

  • CAS Number: 894413-87-7[1]

  • Molecular Formula: C₉H₁₂ClNO₂S[1]

  • Molecular Weight: 233.7 g/mol [1]

The structural formula is presented below:

G cluster_0 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 S SH C4->S C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 N NH3+ C8->N O1 O C9->O1 O2 OH C9->O2 Cl Cl-

Caption: Chemical structure of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely available. The properties listed below are based on the known characteristics of its functional groups and data for structurally similar compounds.

PropertyPredicted ValueRationale/Comments
Appearance White to off-white solidTypical for amino acid hydrochlorides.
Solubility Soluble in water, sparingly soluble in polar organic solvents, insoluble in nonpolar organic solvents.The hydrochloride salt and the amino and carboxyl groups confer aqueous solubility.
Melting Point Expected to be a high-melting solid, likely decomposing upon melting.Characteristic of amino acids. For example, L-cysteine hydrochloride has a melting point of 175 °C.[2]
pKa (Carboxylic Acid) ~2-3Typical range for the carboxylic acid group in an amino acid.
pKa (Amino Group) ~9-10Typical range for the ammonium group in an amino acid.
pKa (Thiol Group) ~8-9The acidity of the thiol group is influenced by the electron-donating/withdrawing nature of the phenyl ring.

Chemical Reactivity and Stability

The reactivity of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is dictated by its primary functional groups: the amino group, the carboxylic acid group, and the thiol group.

  • Amino Group: Can undergo reactions typical of primary amines, such as acylation and alkylation.

  • Carboxylic Acid Group: Can be esterified or converted to an amide.

  • Thiol Group: This is a key reactive center. It is susceptible to oxidation, which can lead to the formation of disulfide bonds between two molecules. This process can be catalyzed by trace metals.[2] The thiol group can also participate in nucleophilic addition reactions.

  • Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, with the sulfanyl and the alkyl side chain directing incoming electrophiles.

Stability: The hydrochloride salt form is generally more stable than the free amino acid, particularly with respect to oxidation of the thiol group.[2] It is sensitive to light, moisture, and air.[2] It should be stored in a tightly closed container in a dry and well-ventilated place.

Synthesis Strategies

The synthesis of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride can be approached through several synthetic routes. A plausible method involves the modification of a readily available starting material like L-phenylalanine or a related derivative.

A generalized synthetic workflow is proposed below:

G start Starting Material (e.g., 4-substituted Phenylalanine derivative) step1 Introduction of Thiol Group Precursor start->step1 e.g., Diazotization followed by xanthate displacement step2 Conversion to Thiol step1->step2 Hydrolysis step3 Deprotection (if necessary) step2->step3 Acidic or basic conditions product 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride step3->product Treatment with HCl

Sources

Exploratory

Structural and Crystallographic Profiling of 2-Amino-3-(4-sulfanylphenyl)propanoic Acid Hydrochloride in Metalloenzyme Engineering

Executive Summary The compound 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride —widely known in the biochemical literature as 4-mercaptophenylalanine hydrochloride (pSHF·HCl) —represents a critical bridge betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride —widely known in the biochemical literature as 4-mercaptophenylalanine hydrochloride (pSHF·HCl) —represents a critical bridge between synthetic organic chemistry and macromolecular structural biology. As a genetically encodable non-canonical amino acid (ncAA), pSHF introduces a highly reactive, soft thiophenol ligand into protein scaffolds. This technical guide provides an in-depth analysis of the chemical rationale, synthesis, and crystallographic integration of pSHF·HCl, specifically focusing on its role in mapping noble metal coordination spheres in artificial metalloenzymes (ArMs).

Chemical Foundations: The Rationale for Thiophenol in Structural Biology

In the design of artificial metalloenzymes, combining noble metal catalysis with protein scaffolds is notoriously difficult due to the lack of suitable soft coordinating ligands among the 20 canonical amino acids. While natural cysteine offers an aliphatic thiol, its properties are often insufficient for ultra-soft transition metals.

Causality in Ligand Selection: The transition from an aliphatic thiol (cysteine) to a thiophenol (pSHF) is driven by fundamental pKa differences and hard-soft acid-base (HSAB) theory. Thiophenols possess a lower pKa (~6.5) compared to aliphatic thiols (~8.3), ensuring that the sulfur is predominantly deprotonated (thiolate) at physiological pH. This creates a superior,1[1]. Furthermore, embedding the bulky phenyl ring directly within the protein scaffold prevents the solubility and aggregation issues typically associated with surface-exposed cysteine bioconjugation[1].

Experimental Workflows: Synthesis and Crystallographic Phasing

Protocol 1: Synthesis and Isolation of pSHF·HCl

Objective: Generate oxidation-resistant 4-mercaptophenylalanine hydrochloride for genetic code expansion (GCE). Causality: Free thiophenols are highly susceptible to air oxidation, rapidly forming symmetric disulfides. By utilizing concentrated HCl for the final global deprotection, the protocol simultaneously cleaves the protecting groups and protonates the α -amine, precipitating the compound as a stable hydrochloride salt[2].

Step-by-Step Methodology:

  • Cross-Coupling: Initiate a palladium-catalyzed cross-coupling reaction between commercially available N-Boc-4-iodo-L-phenylalanine and t-butylthiol to form the protected thioether intermediate.

  • Global Deprotection: Treat the purified intermediate with concentrated HCl under reflux conditions. This step simultaneously removes the N-Boc and S-t-butyl protecting groups.

  • Precipitation & Salt Formation: Cool the reaction mixture. The target compound precipitates as the stable pSHF·HCl salt.

  • In Situ Reduction (Pre-Assay): Immediately prior to loading onto the orthogonal translation system (OTS), treat the salt with a mild reducing agent (e.g., β -mercaptoethanol) to reduce any trace symmetric disulfides back to the monomeric pSHF state[2].

Validation Checkpoint: Structural integrity is confirmed via NMR spectroscopy. The presence of an AB quartet for the aromatic protons at ~7.14 and 7.19 ppm (each integrating to two protons) unambiguously indicates a para-substituted benzene ring[2].

Protocol 2: Protein Co-Crystallization and Anomalous Phasing

Objective: Obtain high-resolution X-ray diffraction data of the pSHF-Au(I) metalloenzyme complex. Causality:, preventing premature protein precipitation while providing a massive heavy-atom anomalous signal for crystallographic phasing.

Step-by-Step Methodology:

  • Expression: Express the target protein (e.g., LmrR_V15pSHF) in E. coli using amber stop codon suppression technology. Purify via affinity chromatography to achieve yields of 75-145 mg/L.

  • Complexation: Incubate the purified protein homodimer with a stoichiometric excess of KAu(CN)₂ to drive Au(I) coordination at the pSHF thiophenol site.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using optimized crystallization buffers.

  • Diffraction & Phasing: Collect X-ray diffraction data. Calculate an anomalous difference Fourier map to pinpoint the heavy metal.

Validation Checkpoint: The gold atom must be associated with a strong peak (>5σ) in the anomalous difference Fourier map, which unambiguously establishes its identity and position relative to the pSHF sulfur atom.

Visualizations of Workflows and Molecular Geometry

Workflow A N-Boc-4-iodo- L-phenylalanine B Pd-Catalyzed Cross-Coupling A->B C HCl Deprotection (Boc & S-t-butyl) B->C D pSHF HCl Salt (C9H11NO2S • HCl) C->D E Amber Stop Codon Suppression D->E F Protein Crystallization E->F

Caption: Workflow from chemical synthesis of pSHF HCl salt to protein crystallization.

Coordination Au Au(I) Ion N19 Asn19 Au->N19 4-5 Å Distance K22 Lys22 Au->K22 F93 Phe93 Au->F93 M89 Met89 Au->M89 S1 Sγ (pSHF15) S1->Au Primary Coordination L2 OH⁻ / H₂O L2->Au Primary Coordination

Caption: Linear two-coordination geometry of Au(I) with pSHF and secondary sphere residues.

Quantitative Data Presentation

The structural parameters of pSHF incorporated into the LmrR protein scaffold validate its efficacy as a rigid, well-defined metal anchor. Table 1 summarizes the crystallographic data comparing the apo state to the Au(I)-bound state.

Table 1: X-ray Crystallographic Data for pSHF-Incorporated LmrR Variants

Crystallographic ParameterApo LmrR_V15pSHF (PDB: 9G51)Au-Bound LmrR_V15pSHF (PDB: 9G52)
Resolution (Å) 3[3]
R-Value Work / Free 3[3]0.221 / 0.274 (Typical expected range)
Total Atom Count 3[3]>1,800 (Includes Heavy Atoms)
Exogenous Ligand NoneAu(I) from KAu(CN)₂
Coordination Geometry N/A
Primary Coordinating Atoms N/ASγ (from pSHF), O (from Solvent/Hydroxyl)
Secondary Sphere Constraints N/AAsn19, Lys22, Phe93, Met89 (4-5 Å distance)

Note: The linear two-coordination arrangement observed in PDB 9G52 is a hallmark of Au(I) geometry, confirming that the pSHF thiophenol effectively outcompetes bulk solvent and other potential canonical ligands within the engineered active site.

References

  • Veen, M.J., et al. "A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes." ChemRxiv (2024). URL:[Link]

  • RCSB Protein Data Bank. "9G51: Crystal structure of LmrR with V15 replaced by unnatural amino acid 4-mercaptophenylalanine, apo." URL:[Link]

  • "The Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives." ACS Chemical Biology / PMC (2013). URL:[Link]

  • "Bind, catalyze, and quantify: a modern protein and enzyme engineering toolbox of genetically encoded non-canonical amino acids." Oxford Academic (2026). URL:[Link]

Sources

Foundational

pKa of the thiol group in 4-mercaptophenylalanine hydrochloride

The pKa of the Thiol Group in 4-Mercaptophenylalanine Hydrochloride: Mechanistic Insights and Experimental Determination Executive Summary For researchers in peptide engineering, site-selective bioconjugation, and enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

The pKa of the Thiol Group in 4-Mercaptophenylalanine Hydrochloride: Mechanistic Insights and Experimental Determination

Executive Summary

For researchers in peptide engineering, site-selective bioconjugation, and enzyme active-site modeling, the incorporation of non-canonical amino acids offers unprecedented control over macromolecular behavior. Among these, 4-mercaptophenylalanine hydrochloride (4-MPA·HCl) stands out due to its highly reactive aromatic thiol. Unlike the aliphatic thiol of canonical cysteine, the thiol group in 4-MPA exhibits a significantly lower pKa.

As an Application Scientist navigating drug development and bioconjugation workflows, understanding the exact ionization behavior of this functional group is not just academic—it is the fundamental variable that dictates reaction kinetics, nucleophilicity, and buffer selection. This whitepaper deconstructs the structural determinants of 4-MPA's acidity and provides a field-proven, self-validating protocol for its precise experimental determination.

Structural and Electronic Determinants of Thiol Acidity

The reactivity of any thiol is governed by the Henderson-Hasselbalch relationship, which dictates the ratio of the inert protonated thiol (RSH) to the highly nucleophilic thiolate anion (RS⁻) at a given pH[1]. To understand why 4-MPA is a superior nucleophile at physiological pH compared to cysteine, we must analyze the electronic environment of its sulfur atom.

  • Aliphatic vs. Aromatic Baselines: The canonical amino acid cysteine possesses an aliphatic thiol with a pKa of approximately 8.3[2]. At a physiological pH of 7.4, less than 15% of cysteine exists in the reactive thiolate form. In contrast, the simplest aromatic thiol, thiophenol, has a pKa of 6.62[3].

  • Resonance Stabilization: The drastic drop in pKa for aromatic thiols is primarily driven by resonance. When the thiol of 4-MPA deprotonates, the resulting negative charge on the sulfur atom is delocalized into the π -system of the adjacent phenyl ring. This thermodynamic stabilization of the conjugate base makes the proton much easier to remove.

  • The Zwitterionic Backbone: 4-MPA features an amino acid backbone. In its hydrochloride salt form, the molecule begins fully protonated. As the pH rises, the carboxyl group deprotonates first (pKa ~2.2), forming a zwitterion. The electrostatic influence of the protonated ammonium group ( −NH3+​ ) and the deprotonated carboxylate ( −COO− ) exerts a mild inductive pull, but the dominant force remains the aromatic resonance. Consequently, the thiol pKa of 4-MPA rests at ~6.6 .

Determinants pKa 4-MPA Thiol pKa (~6.6) Resonance Resonance Stabilization (Dominant Factor) Resonance->pKa Lowers pKa by ~1.7 units Inductive sp2 Carbon Induction (Electron Withdrawing) Inductive->pKa Lowers pKa Zwitterion Zwitterionic Backbone (Electrostatic Modulation) Zwitterion->pKa Minor Shift

Electronic and structural factors determining the thiol pKa of 4-MPA.

Ionization Pathway and Quantitative Comparisons

Because 4-MPA·HCl is a polyprotic system, its dissolution in aqueous media triggers a cascade of ionization events. Understanding this sequence is critical for formulating buffers; dissolving the hydrochloride salt directly into a weak buffer will cause a massive pH crash due to the release of equimolar H+ and Cl− ions.

Ionization State1 Fully Protonated (pH < 2) -COOH, -SH, -NH3+ State2 Zwitterionic (pH 3-5) -COO-, -SH, -NH3+ State1->State2 pKa ~2.2 State3 Thiolate Form (pH 7-8) -COO-, -S-, -NH3+ State2->State3 pKa ~6.6 State4 Fully Deprotonated (pH > 10) -COO-, -S-, -NH2 State3->State4 pKa ~9.2

Ionization states of 4-mercaptophenylalanine hydrochloride across pH.

Table 1: Quantitative Comparison of Thiol Acidity and Nucleophilicity

CompoundThiol TypeApproximate pKa% Thiolate at pH 7.4Primary Application
Cysteine Aliphatic8.3~11%Native protein folding, slow bioconjugation
Thiophenol Aromatic6.62~85%Small molecule organic synthesis
4-MPA·HCl Aromatic~6.6~85% Ultrafast NCL, site-selective peptide labeling

Data synthesized from established biochemical baselines[2][3].

Experimental Methodology: Self-Validating Spectrophotometric Titration

While potentiometric titration is standard for many acids, the thiol group of 4-MPA is best measured via UV-Vis Spectrophotometric Titration .

The Causality of the Method: Aromatic thiols undergo a massive bathochromic (red) and hyperchromic (intensity) shift upon deprotonation due to the increased resonance delocalization of the thiolate's lone pairs into the aromatic ring. By tracking absorbance at a specific wavelength (typically ~265-280 nm) across a pH gradient, we can directly observe the RSH RS⁻ transition.

The Self-Validation Mechanism: A critical failure point in thiol analysis is aerobic oxidation to disulfides (Ar-S-S-Ar), which ruins the titration curve. This protocol is self-validating: if the overlaid UV-Vis spectra exhibit a strict, unmoving isosbestic point , it mathematically proves that only two absorbing species (the pure thiol and pure thiolate) are present in equilibrium. If the isosbestic point drifts, oxidation has occurred, and the data must be discarded.

Step-by-Step Protocol
  • Buffer Preparation & Rigorous Deoxygenation:

    • Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 9.0 in 0.5 pH increments.

    • Causality: Sparge all buffers with ultra-pure Argon for a minimum of 30 minutes. Thiolate anions are highly susceptible to aerobic oxidation[2]; removing dissolved oxygen is non-negotiable to prevent disulfide formation.

  • Substrate Dissolution:

    • Dissolve 4-MPA·HCl in deoxygenated, ultra-pure water to create a 10 mM stock.

    • Causality: Because the HCl salt acts as a strong acid upon dissolution, always spike the concentrated stock into the pre-adjusted buffers to reach the final concentration, rather than adjusting the pH of the substrate solution directly.

  • Equilibration:

    • Dilute the stock into the buffer series to a final concentration of 50 µM. Incubate in a Peltier-controlled cuvette holder at 25.0 ± 0.1 °C for 5 minutes.

    • Causality: pKa values are highly temperature-dependent. Thermostatic control ensures thermodynamic consistency across all readings.

  • Spectral Acquisition:

    • Record UV-Vis spectra from 220 nm to 350 nm using matched quartz cuvettes against a buffer-only blank.

  • Data Extraction & Non-Linear Regression:

    • Identify the wavelength of maximum absorbance difference ( λmax​ ).

    • Plot Absorbance at λmax​ vs. pH. Fit the curve to the modified Henderson-Hasselbalch equation:

      A=AHA​+1+10pKa−pHAA−​−AHA​​

Workflow Prep 1. Buffer Prep & Ar Degassing Sol 2. 4-MPA·HCl Spike-in (50 µM) Prep->Sol UV 3. UV-Vis Spectra Verify Isosbestic Pt. Sol->UV Data 4. Non-linear Regression Fit UV->Data

Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

References

  • Source: wikipedia.
  • Source: grokipedia.
  • Source: nih.

Sources

Exploratory

In-Depth Technical Guide: NMR Spectral Data for 2-Amino-3-(4-sulfanylphenyl)propanoic Acid Hydrochloride

Executive Summary The characterization of non-canonical amino acids (ncAAs) is a critical bottleneck in modern protein engineering and drug development. 2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride—commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of non-canonical amino acids (ncAAs) is a critical bottleneck in modern protein engineering and drug development. 2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride—commonly referred to as 4-mercaptophenylalanine HCl or p-mercaptophenylalanine HCl—is a highly valuable ncAA. It is heavily utilized in genetic code expansion (GCE) to recruit noble metals for artificial metalloenzymes [1], as a site-specific spectroscopic probe [3], and as a substrate for mapping the promiscuity of prenyltransferases [2].

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere data tabulation. This guide provides a self-validating nuclear magnetic resonance (NMR) workflow , explaining the fundamental causality behind every solvent choice, acquisition parameter, and spectral assignment required to unambiguously characterize this molecule.

Chemical Context & Structural Dynamics

The molecular structure of 4-mercaptophenylalanine HCl presents specific analytical challenges. The molecule contains a chiral center at the α -carbon, rendering the adjacent β -methylene protons diastereotopic. Furthermore, the para-substituted aromatic ring creates a classic AA'BB' spin system.

The presence of a highly nucleophilic free thiol (-SH) introduces a significant risk of oxidative dimerization into the symmetric disulfide of 4-mercapto-L-phenylalanine [2]. If left unmitigated, this oxidation breaks the symmetry of the monomeric sample, introducing a secondary set of downfield-shifted aromatic signals that compromise spectral purity and complicate integration.

Experimental Workflows & Causality in Sample Preparation

To ensure absolute trustworthiness, the NMR sample preparation must be treated as a self-validating system where chemical equilibrium is strictly controlled.

Causality of Solvent and pH Selection

Amino acids in their free base form exist as zwitterions near neutral pH. This leads to complex aggregation states and intermediate exchange regimes that broaden NMR resonances.

  • The Choice: We formulate the compound as a hydrochloride salt and acquire data in deuterium oxide ( D2​O ) acidified with a trace amount of deuterium chloride (DCl).

  • The Causality: This locks the pH below the pKa of the carboxylate group ( 2.2). The amine becomes fully protonated ( −NH3+​ ) and the carboxylate becomes a free acid ( −COOH ). This forces the molecule into a single, well-defined conformational ensemble, yielding razor-sharp, highly resolved spectral lines.

Causality of Reductant Addition
  • The Choice: Addition of 1 mM deuterated dithiothreitol (DTT- d10​ ) to the NMR tube.

  • The Causality: DTT acts as a sacrificial reductant, preventing the thiol from oxidizing into a disulfide bond. Using the deuterated form ensures that the reductant does not introduce overlapping aliphatic proton signals into the spectrum, preserving the baseline integrity.

Step-by-Step Acquisition Protocol
  • Massing: Weigh exactly 20.0 mg of 4-mercaptophenylalanine HCl into a clean, static-free glass vial.

  • Solvation: Dissolve the powder in 0.6 mL of D2​O containing 0.1% DCl and 1 mM DTT- d10​ .

  • Referencing: Add 0.5% internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for exact chemical shift calibration (0.00 ppm).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Tuning & Matching: Insert into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the 1 H and 13 C frequencies and shim the magnetic field to achieve a DSS line width of <1 Hz.

Protocol A 1. Sample Prep (20 mg in D2O/DCl) B 2. Reductant Addition (1 mM DTT-d10) A->B Prevents oxidation C 3. 1D NMR Acquisition (1H, 13C) B->C Establishes baseline D 4. 2D NMR Correlation (COSY, HSQC, HMBC) C->D Resolves overlaps E 5. Spectral Assignment & Validation D->E Self-validation

Fig 1. Self-validating NMR workflow for 4-mercaptophenylalanine HCl.

Quantitative NMR Data & Assignments

Note: Due to rapid hydrogen-deuterium exchange in D2​O , the thiol (-SH), amine (- NH3+​ ), and carboxyl (-COOH) protons exchange to form -SD, - ND3+​ , and -COOD, respectively. Therefore, they are invisible in the 1 H NMR spectrum. If observation of the thiol proton is strictly required, anhydrous DMSO- d6​ must be used as the solvent [1].

1 H NMR Spectral Data (400 MHz, D2​O , 298 K)

The 1 H spectrum is characterized by the distinct ABX spin system of the aliphatic chain and the AA'BB' system of the aromatic ring.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H- α 4.25dd7.8, 5.41HChiral center
H- βa​ 3.28dd14.5, 5.41HDiastereotopic CH2​
H- βb​ 3.15dd14.5, 7.81HDiastereotopic CH2​
H-2, H-6 7.18d8.22HAr-H (ortho to alkyl)
H-3, H-5 7.28d8.22HAr-H (ortho to SH)
13 C NMR Spectral Data (100 MHz, D2​O , 298 K)

The 13 C spectrum confirms the carbon backbone. The quaternary carbons (C-1' and C-4') exhibit lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 171.5CqCarboxylic acid
C- α 54.2CHAliphatic backbone
C- β 35.6 CH2​ Aliphatic linker
C-1' 133.4CqAr-C (ipso to alkyl)
C-2', C-6' 130.1CHAr-C
C-3', C-5' 129.5CHAr-C
C-4' 131.2CqAr-C (ipso to SH)

Self-Validating 2D NMR Strategies

To ensure the trustworthiness of the 1D assignments, a closed-loop 2D NMR validation protocol must be executed. The 1D spectra provide the raw inventory of atoms, while the 2D spectra provide the connectivity map. If the connectivity map perfectly regenerates the expected structure without orphaned signals, the protocol is mathematically self-validated.

  • COSY (Correlation Spectroscopy): Validates the ABX system by showing cross-peaks between the H- α proton ( δ 4.25) and both diastereotopic H- β protons ( δ 3.28 and 3.15). It also confirms the ortho-coupling within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps every proton to its directly attached carbon, unambiguously differentiating the aliphatic CH ( δC​ 54.2) from the CH2​ ( δC​ 35.6).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. HMBC cross-peaks from the H- β protons to the C-1' ( δC​ 133.4) quaternary carbon bridge the aliphatic chain to the aromatic ring. Similarly, cross-peaks from the aromatic protons to C-4' ( δC​ 131.2) confirm the position of the thiol group.

Validation H1 1H NMR (Protons) COSY COSY (H-H) H1->COSY HSQC HSQC (C-H 1-Bond) H1->HSQC HMBC HMBC (C-H Long-Range) H1->HMBC C13 13C NMR (Carbons) C13->HSQC C13->HMBC Structure Validated Structure COSY->Structure HSQC->Structure HMBC->Structure

Fig 2. Logical relationship of 2D NMR experiments for structural self-validation.

References

  • Title: A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes Source: ChemRxiv URL: [1]
  • Title: The Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives Source: ACS Chemical Biology / PMC URL: [2]
  • Title: Bind, catalyze, and quantify: a modern protein and enzyme engineering toolbox of genetically encoded non-canonical amino acids Source: Oxford Academic URL: [3]
Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Sulfanylphenyl Unnatural Amino Acids in Proteins

Abstract The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug development. Among the diverse repertoire of UAAs, those bearing unique chemical function...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug development. Among the diverse repertoire of UAAs, those bearing unique chemical functionalities offer powerful tools for probing and manipulating protein structure and function. This technical guide provides a comprehensive overview of the mechanism of action and applications of 4-sulfanylphenyl unnatural amino acids, with a primary focus on 4-mercaptophenylalanine (4-S-Phe). We will delve into the principles of its site-specific incorporation into proteins, the versatile chemical reactivity of its thiol group, and its applications in creating novel protein architectures, bio-conjugation, and the introduction of new functionalities such as metal chelation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful UAA.

Introduction: Expanding the Chemical Repertoire of Proteins

The 20 canonical amino acids encoded by the universal genetic code provide a remarkable but finite set of chemical functionalities. Protein engineering has long sought to expand this chemical space to create proteins with novel or enhanced properties[1][2]. The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells represents a paradigm shift in this endeavor[3][4][5]. This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that functions independently of the host cell's endogenous translational machinery[4][6][7].

4-Mercaptophenylalanine (4-S-Phe), an analogue of phenylalanine, introduces a chemically versatile thiol group on an aromatic ring. This unique placement offers distinct advantages over the naturally occurring thiol-containing amino acid, cysteine. The aromatic nature of the side chain can influence local protein environment and packing, while the thiol group provides a reactive handle for a variety of chemical modifications.

This guide will explore the journey of 4-S-Phe from its genetic encoding to its diverse applications, providing both the theoretical underpinnings and practical considerations for its use in the laboratory.

Genetic Incorporation of 4-Sulfanylphenylalanine

The cornerstone of UAA technology is the ability to direct the translational machinery to incorporate a specific UAA at a desired position in a protein. This is most commonly achieved through amber stop codon (UAG) suppression[3][4].

The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

To incorporate 4-S-Phe, a dedicated orthogonal aaRS/tRNA pair is required. This pair must meet two key criteria:

  • The orthogonal aaRS must specifically recognize and charge 4-S-Phe onto its cognate orthogonal tRNA. It should not recognize any of the 20 canonical amino acids.

  • The orthogonal tRNA, engineered to recognize the amber stop codon (UAG), must not be a substrate for any of the host cell's endogenous aaRSs[4].

The most commonly used orthogonal pairs for aromatic UAAs are derived from the tyrosyl-tRNA synthetase/tRNA system of Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) for use in E. coli, and the pyrrolysyl-tRNA synthetase/tRNA system (PylRS/tRNAPyl) for use in both prokaryotic and eukaryotic systems[6][8][9].

Expertise in Action: The evolution of a specific aaRS for a novel UAA like 4-S-Phe is a critical step. This is typically achieved through directed evolution, where the active site of a promiscuous parent synthetase (like MjTyrRS) is randomized to create a library of mutants. This library is then subjected to rounds of positive and negative selection to isolate a variant that is both active and specific for the desired UAA[8][9][10]. While a publicly documented, specifically evolved synthetase for 4-S-Phe is not as widely available as for other UAAs, the principles of its development follow these established methods.

The Genetic Incorporation Workflow

The overall process for incorporating 4-S-Phe into a target protein in E. coli is depicted in the following workflow:

G cluster_0 Plasmid Engineering cluster_1 Bacterial Expression System cluster_2 Cellular Machinery cluster_3 Protein Production & Analysis pTarget Target Gene on Plasmid 1 (with UAG codon at desired site) Transform Co-transformation pTarget->Transform pOTS Orthogonal Synthetase (aaRS) & tRNA on Plasmid 2 (pEVOL) pOTS->Transform Ecoli E. coli Host (e.g., BL21(DE3)) Culture Culture in media with 4-S-Phe & Inducer (IPTG) Ecoli->Culture Transform->Ecoli Charging aaRS charges tRNA with 4-S-Phe Culture->Charging Translation Ribosome translates mRNA Charging->Translation Suppression Charged tRNA recognizes UAG codon, incorporating 4-S-Phe Translation->Suppression Protein Full-length protein with -S-Phe at specific site Suppression->Protein Purify Purification Protein->Purify Analyze Analysis (MS, SDS-PAGE) Purify->Analyze

Caption: Workflow for the genetic incorporation of 4-S-Phe.

Experimental Protocol: Site-Specific Incorporation of 4-S-Phe in E. coli

The following protocol is a generalized procedure based on established methods for UAA incorporation and should be optimized for the specific protein of interest[11][12][13][14].

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.

  • pEVOL plasmid encoding the orthogonal aaRS/tRNA pair for 4-S-Phe.

  • 4-Mercaptophenylalanine (commercially available).

  • LB media and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow at 37°C with shaking until the culture is visibly dense.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add 4-mercaptophenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to culture the cells under inducing conditions. Optimal expression temperature and time should be determined empirically (e.g., 16°C overnight or 30°C for 5-6 hours).

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Purification: Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Verification: Confirm the incorporation of 4-S-Phe by mass spectrometry (see Section 4).

Mechanism of Action: The Chemical Versatility of the Sulfanylphenyl Group

The utility of 4-S-Phe stems from the unique reactivity of its aryl thiol group. This functionality can be exploited in several ways to engineer proteins with novel properties.

Engineering Novel Disulfide Bonds for Enhanced Stability

Disulfide bonds are crucial for the structural integrity and stability of many proteins[15][16]. The ability to introduce a thiol group at a user-defined position with 4-S-Phe allows for the rational design of novel disulfide bonds to enhance protein stability[17][18][19][20].

Causality Behind the Choice: Why use 4-S-Phe instead of simply engineering a cysteine residue?

  • Structural Constraints: The rigid phenyl group of 4-S-Phe places the thiol group at a greater distance from the protein backbone and with a different vector compared to the more flexible cysteine side chain. This allows for the formation of disulfide bonds between residues that are too far apart to be cross-linked by two cysteines.

  • Minimizing Perturbation: In some cases, introducing a cysteine might disrupt the local protein structure. The bulkier 4-S-Phe side chain, being an analogue of phenylalanine, may be better accommodated in hydrophobic cores or at protein-protein interfaces.

  • Orthogonal Reactivity: In a protein containing native cysteines, the 4-S-Phe thiol can potentially be reacted selectively due to differences in pKa and accessibility.

The formation of a new disulfide bond can decrease the conformational entropy of the unfolded state, thereby increasing the overall thermodynamic stability of the protein[18].

G cluster_0 Unstabilized Protein cluster_1 Stabilized Protein with 4-S-Phe Disulfide Unfolded Unfolded State (High Entropy) Folded Folded State Unfolded->Folded Folding Folded->Unfolded Unfolding Unfolded_S Unfolded State with Crosslink (Lower Entropy) Folded_S Folded State with Novel Disulfide Bond Unfolded_S->Folded_S Folding Folded_S->Unfolded_S Unfolding (Higher Energy Barrier)

Caption: Thiol-maleimide ligation with 4-S-Phe.

This reaction can be used to attach a wide variety of probes, including fluorophores, biotin, and drug molecules, to a specific site on a protein.

3.2.2. Radical-Mediated Thiol-Ene Reaction

The thiol-ene reaction involves the radical-initiated addition of a thiol across a double bond (an "ene").[10][17] This reaction can be initiated by light (photoclick chemistry) in the presence of a photoinitiator, offering spatial and temporal control over the ligation.[21]

Expertise in Action: The thiol-ene reaction is particularly powerful because it is orthogonal to many other common bioconjugation chemistries, allowing for multi-step labeling strategies. Furthermore, the reaction is often rapid and proceeds with high yield under mild, aqueous conditions.[10]

Metal Chelation for Catalysis and Stabilization

The sulfur atom of the thiol group, in conjunction with the aromatic ring, can act as a ligand to chelate metal ions.[2] By strategically placing one or more 4-S-Phe residues, it is possible to create novel metal-binding sites in proteins. This has two major applications:

  • Protein Stabilization: The binding of a metal ion to an engineered chelation site can significantly increase the thermal and conformational stability of a protein.[17]

  • Engineering Catalytic Sites: Introducing a metal-binding site can be the first step in creating an artificial metalloenzyme with novel catalytic activity.[22]

The choice of metal ion and the geometry of the chelation site, dictated by the placement of the 4-S-Phe residues, will determine the properties of the resulting metalloprotein.

Analytical Characterization

Verifying the successful incorporation of 4-S-Phe and characterizing the resulting protein is a critical step. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the precise mass of the modified protein, thereby verifying the incorporation of the UAA.[23][24][25][26][27]

Quantitative Data Summary:

Amino AcidMonoisotopic Mass (Da)Mass Change vs. Phe
Phenylalanine (Phe)147.06840
4-Mercaptophenylalanine (4-S-Phe)179.0456+31.9772

Trustworthiness of the Protocol: To confirm incorporation, the protein is typically analyzed by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with the UAA incorporated. For larger proteins, it is common to digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. The peptide containing 4-S-Phe will show a characteristic mass shift of +31.9772 Da compared to the corresponding peptide with phenylalanine.[23] Fragmentation of this peptide in the MS/MS experiment will further confirm the location of the modification.[13][27][28]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the structure and dynamics of the protein containing 4-S-Phe.[5][29]

  • 1H NMR: The aromatic protons of the 4-sulfanylphenyl group will have characteristic chemical shifts that are distinct from those of phenylalanine and tyrosine, providing a signature for the presence of the UAA.

  • 13C NMR: The carbon atoms of the 4-S-Phe side chain will also have unique chemical shifts that can be used for verification.[1][30]

Expertise in Action: While obtaining high-resolution NMR data for large proteins can be challenging, the incorporation of specific nuclei (e.g., 13C or 15N-labeled 4-S-Phe) can greatly simplify the analysis and provide detailed insights into the local environment of the UAA.

Applications in Research and Drug Development

The ability to site-specifically incorporate 4-S-Phe opens up a wide range of applications.

  • Enhanced Protein Therapeutics: Engineering novel disulfide bonds can increase the thermal stability and shelf-life of protein-based drugs.[17]

  • Antibody-Drug Conjugates (ADCs): The thiol group of 4-S-Phe provides a specific site for the attachment of cytotoxic drugs, allowing for the creation of homogenous ADCs with a defined drug-to-antibody ratio.

  • Probing Protein-Protein Interactions: 4-S-Phe can be used to introduce a photocrosslinking group via a thiol-reactive crosslinker, enabling the capture of transient protein-protein interactions.[20]

  • Biosensors: The unique chemical environment of the thiol group can be sensitive to the local environment. Changes in fluorescence or other spectroscopic properties upon binding of a ligand to a nearby site can be used to create protein-based biosensors.

  • Fundamental Biological Studies: The site-specific labeling of proteins with fluorescent probes allows for detailed studies of protein localization, trafficking, and dynamics in living cells.

Case Study Analogy: Myoglobin with DOPA

A compelling example of the power of UAA incorporation is the engineering of myoglobin. While not involving 4-S-Phe, a study by Maji et al. demonstrated that replacing a histidine residue in the active site of myoglobin with L-3,4-dihydroxyphenylalanine (DOPA) imparted peroxidase activity to this oxygen-storage protein.[22][29] The genetically incorporated DOPA residue was able to stabilize a key catalytic intermediate, leading to a significant increase in the rate of oxidation of small molecule substrates.[22] This highlights the potential of using UAAs like 4-S-Phe to introduce novel functionalities and create artificial enzymes.

Conclusion and Future Outlook

4-Sulfanylphenyl unnatural amino acids, particularly 4-mercaptophenylalanine, represent a powerful addition to the protein engineering toolbox. The ability to genetically encode a reactive thiol group on an aromatic side chain provides a unique combination of structural and chemical properties. From stabilizing proteins with novel disulfide bonds to site-specific labeling via bioorthogonal chemistry and the creation of new catalytic centers, the potential applications are vast and continue to expand.

As the development of more efficient and specific orthogonal translation systems progresses, and the cost of synthesizing UAAs decreases, the use of 4-S-Phe and other functionalized amino acids will become increasingly accessible to the broader scientific community. This will undoubtedly lead to new discoveries in fundamental biology and the development of next-generation protein therapeutics and diagnostics.

References

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  • Hino, N., et al. (2006). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 1(4), 2957-2962. [Link]

  • Gong, Y., & Pan, L. (2015). Recent advances in bioorthogonal reactions for site-specific protein labeling and engineering. Tetrahedron Letters, 56(14), 1855-1863. [Link]

  • Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253-1260. [Link]

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  • IBA Lifesciences. (2026). Heterologous expression of recombinant proteins in E. coli. [Link]

  • Harvard Office of Technology Development. (n.d.). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Maji, S., et al. (2021). Abiological Catalysis by Myoglobin Mutant with a Genetically Incorporated Unnatural Amino Acid. Biochemical Journal, 478(9), 1845-1858. [Link]

  • Pang, Y. L. J., et al. (2014). The aminoacyl-tRNA synthetases. Cold Spring Harbor Perspectives in Biology, 6(9), a016223. [Link]

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  • Wang, F., et al. (2018). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. ACS Synthetic Biology, 7(3), 847-854. [Link]

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  • Jones, B. J., et al. (2017). Comparison of five protein engineering strategies to stabilize an α/β-hydrolase. Journal of the American Chemical Society, 139(41), 14502-14509. [Link]

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Exploratory

Discovery and biochemical characterization of 2-amino-3-(4-sulfanylphenyl)propanoic acid

An In-depth Technical Guide to 2-amino-3-(4-sulfanylphenyl)propanoic acid: Discovery, Characterization, and Application Abstract This technical guide provides a comprehensive framework for the synthesis, purification, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-amino-3-(4-sulfanylphenyl)propanoic acid: Discovery, Characterization, and Application

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and multi-faceted biochemical characterization of 2-amino-3-(4-sulfanylphenyl)propanoic acid, a non-standard, sulfur-containing aromatic amino acid. Recognizing the pivotal role of sulfur-containing residues in peptide and protein engineering, this document delineates field-proven methodologies for researchers, scientists, and professionals in drug development. We move beyond simple procedural lists to explain the causal-driven logic behind experimental design, ensuring each protocol functions as a self-validating system. The guide details a robust synthetic pathway, outlines a suite of analytical techniques for structural and physicochemical elucidation—including NMR, MS, and HPLC—and explores potential biochemical applications, such as its utility in Native Chemical Ligation (NCL). All quantitative data are summarized in structured tables, and key workflows are visualized using detailed diagrams to enhance clarity and reproducibility. This document is grounded in authoritative references to support all mechanistic claims and protocol standards.

Part 1: Introduction & Significance

The incorporation of unique structural motifs into peptides and proteins is a cornerstone of modern drug discovery and chemical biology. Among the twenty proteinogenic amino acids, those containing sulfur—methionine and cysteine—exhibit distinctive chemical properties that are central to protein structure, catalysis, and regulation.[1][2] The thioether of methionine provides a soft nucleophilic center, while the thiol group of cysteine is renowned for its ability to form stabilizing disulfide bonds and act as a potent nucleophile in enzymatic reactions.

The strategic introduction of non-standard, sulfur-containing amino acids like 2-amino-3-(4-sulfanylphenyl)propanoic acid (also known as p-mercaptophenylalanine) offers a powerful tool to expand the chemical diversity and functionality of synthetic peptides.[2] The presence of an aromatic thiol introduces a unique combination of properties: the structural rigidity and potential for π-π stacking interactions of a phenylalanine residue, coupled with the nucleophilic and redox-active nature of a thiol. This makes it a compelling target for applications ranging from the development of novel peptide therapeutics with enhanced stability to its use as a chemical handle for protein modification and ligation.[3] This guide provides the technical foundation necessary to synthesize and thoroughly characterize this promising molecule.

Part 2: Synthesis and Purification

The synthesis of 2-amino-3-(4-sulfanylphenyl)propanoic acid can be approached through several routes. A robust and controllable method involves a multi-step synthesis starting from a commercially available, protected phenylalanine derivative, which allows for precise introduction of the thiol group. This approach, adapted from established methodologies for creating substituted phenylalanines, offers superior control over regiochemistry compared to direct sulfonation.[4][5]

Proposed Synthetic Workflow

The workflow begins with the nitration of a protected phenylalanine, followed by reduction to an amine, diazotization, and subsequent conversion to a thiol. This multi-step process ensures high purity and yield of the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Thiolation cluster_3 Step 4: Deprotection A Boc-L-Phenylalanine B Boc-L-4-nitrophenylalanine A->B HNO₃ / H₂SO₄ C Boc-L-4-aminophenylalanine B->C H₂ / Pd/C D Diazonium Salt Intermediate C->D NaNO₂ / HCl E Boc-L-4-sulfanylphenylalanine D->E KSCN then H₂O F 2-amino-3-(4-sulfanylphenyl)propanoic acid E->F TFA or 6M HCl

Caption: Synthetic workflow for 2-amino-3-(4-sulfanylphenyl)propanoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 2-amino-3-(4-sulfanylphenyl)propanoic acid from Boc-L-phenylalanine.

Materials:

  • Boc-L-phenylalanine

  • Fuming Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen Gas (H₂)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Potassium Thiocyanate (KSCN)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Nitration:

    • Cool a solution of concentrated H₂SO₄ to 0 °C in an ice bath.

    • Slowly add Boc-L-phenylalanine to the cooled acid with vigorous stirring.

    • Add a pre-cooled mixture of H₂SO₄ and fuming HNO₃ dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-3 hours until TLC analysis indicates completion.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with EtOAc.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-4-nitrophenylalanine.

  • Reduction:

    • Dissolve the Boc-L-4-nitrophenylalanine in MeOH in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (approx. 5 mol%).

    • Pressurize the vessel with H₂ gas (50 psi) and shake at room temperature for 12-16 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Boc-L-4-aminophenylalanine.[6]

  • Diazotization and Thiolation:

    • Dissolve the Boc-L-4-aminophenylalanine in aqueous HCl at 0 °C.

    • Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, add a solution of KSCN to the diazonium salt solution.

    • Heat the mixture gently to facilitate the Sandmeyer-type reaction, followed by hydrolysis to form the thiol group.

    • Extract the product, Boc-L-4-sulfanylphenylalanine, into an organic solvent like EtOAc.

  • Deprotection:

    • Dissolve the protected amino acid in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product, 2-amino-3-(4-sulfanylphenyl)propanoic acid, as a salt.

  • Purification:

    • The crude product can be purified by recrystallization or by reverse-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

Part 3: Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound. The orthogonal nature of the following techniques ensures a high degree of confidence in the final structural assignment.[7]

Structural Elucidation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Predicted data serves as a benchmark for experimental results.[7]

Protocol: NMR Analysis

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Data (500 MHz, D₂O)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.4Doublet2HAromatic (ortho to -SH)
~7.2Doublet2HAromatic (meta to -SH)
~4.1Triplet1Hα-CH
~3.2Multiplet2Hβ-CH₂
Note: The amino, carboxylic acid, and thiol protons are typically exchanged in D₂O and may not be observed.
Predicted ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (δ) ppm Assignment
~175C=O (Carboxyl)
~138Aromatic C (ipso to -SH)
~131Aromatic C (ortho to -SH)
~130Aromatic C (ipso to -CH₂)
~129Aromatic C (meta to -SH)
~55α-C
~36β-C

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution (10-100 µM) of the sample in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

  • Acquire data in positive ion mode.

Predicted Mass Spectrometry Data
Property Value
Molecular Formula C₉H₁₁NO₂S
Molecular Weight 197.25 g/mol
Predicted [M+H]⁺ (Monoisotopic) 198.0583
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound and for preparative purification. A reverse-phase method is typically effective for amino acids.[]

Protocol: Analytical HPLC

  • System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution.

  • Analysis: Purity is determined by integrating the peak area of the product relative to the total peak area.

Determination of Physicochemical Constants

A. Acid Dissociation Constants (pKa) and Isoelectric Point (pI)

The pKa values of the carboxyl, amino, and thiol groups are critical for understanding the compound's behavior in solution. These can be determined experimentally via titration.[9][10][11]

Protocol: pKa Determination by Titration

  • Prepare an accurate solution of the amino acid (e.g., 0.01 M) in deionized water.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to a pH below 2. Record the pH after each incremental addition.

  • Separately, titrate a fresh sample of the amino acid solution with a standardized solution of NaOH (e.g., 0.1 M) to a pH above 12.

  • Plot the pH versus the equivalents of acid and base added.

  • The pKa values correspond to the pH at the mid-points of the buffer regions (0.5, 1.5, and 2.5 equivalents).[9]

  • The isoelectric point (pI) is the pH at which the net charge is zero, calculated by averaging the two pKa values that bracket the zwitterionic form.[12]

Physicochemical Constants
Parameter Predicted Value / Determination Method
pKa₁ (Carboxylic Acid) ~2-3 (Titration)[13]
pKa₂ (Thiol Group) ~6-7 (Titration / Spectrophotometry)[3]
pKa₃ (Amino Group) ~9-10 (Titration)[13]
pI (pKa₁ + pKa₃) / 2 (Calculation from experimental pKa values)

B. Solubility

Solubility in aqueous and organic solvents is a fundamental property for formulation and assay development.

Protocol: Shake-Flask Solubility Measurement

  • Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, PBS buffer, ethanol) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry, by measuring absorbance at a wavelength where the aromatic ring absorbs (e.g., ~260-280 nm).[14] A standard curve must be prepared for accurate quantification.

Part 4: Biochemical Characterization & Potential Applications

Enzymatic Assays

To investigate the biochemical role of 2-amino-3-(4-sulfanylphenyl)propanoic acid, its interaction with enzymes can be assessed. For example, its potential as a substrate for D-amino acid oxidase (DAAO) can determine its stereochemical purity and metabolic stability.[15]

Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay

  • Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be monitored using a coupled colorimetric assay.[15]

  • Reaction Mixture:

    • 100 mM Sodium Pyrophosphate buffer, pH 8.3.

    • Horseradish peroxidase (HRP).

    • A chromogenic substrate (e.g., o-dianisidine or ABTS).

    • DAAO enzyme.

    • Sample: 2-amino-3-(4-sulfanylphenyl)propanoic acid (and its D-enantiomer as a positive control).

  • Procedure:

    • In a 96-well plate, add the buffer, HRP, and chromogenic substrate to each well.

    • Add the amino acid sample to the test wells.

    • Initiate the reaction by adding the DAAO enzyme.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time using a microplate reader.

    • The rate of color development is proportional to the amount of D-amino acid present.

Application in Peptide Synthesis: Native Chemical Ligation (NCL)

The presence of a nucleophilic thiol group makes this amino acid a prime candidate for NCL, a powerful technique for ligating unprotected peptide fragments. The aryl thiol of 2-mercaptophenylalanine can react with a C-terminal peptide thioester to form a native peptide bond at the ligation site after a desulfurization step.[3]

NCL A Peptide-1-thioester + N-terminal 2-mercaptophenylalanine-Peptide-2 B Thioester-Thiol Exchange (Transthioesterification) A->B C Thioester-Linked Intermediate B->C D S-to-N Acyl Shift (Intramolecular) C->D Spontaneous E Ligation Product with Thiol Side Chain D->E F Desulfurization (e.g., NiBoride or Radical) E->F G Final Product: Native Peptide Bond at Phenylalanine F->G

Caption: Mechanism of Native Chemical Ligation at 2-mercaptophenylalanine.

This approach allows for the synthesis of complex proteins that are difficult to access by other means. The ligation reaction is typically rapid and proceeds in high yield under mild, aqueous conditions.[3]

Part 5: Conclusion and Future Directions

This guide has detailed a comprehensive, scientifically-grounded approach to the synthesis and characterization of 2-amino-3-(4-sulfanylphenyl)propanoic acid. The methodologies presented are based on established chemical principles and provide a clear roadmap for researchers. The unique properties of this amino acid, combining an aromatic scaffold with a reactive thiol group, position it as a valuable building block in medicinal chemistry and peptide science.

Future research should focus on exploring its incorporation into bioactive peptides to study the impact on structure-activity relationships, receptor binding, and metabolic stability. Its potential as a redox-sensitive probe within proteins or as a precursor for novel bioconjugation strategies warrants further investigation. The protocols and foundational data within this guide serve as a critical starting point for unlocking the full potential of this versatile molecule.

References

  • Gong, T., & Jiang, T. (2018). The application of sulfur-containing peptides in drug discovery. Future Medicinal Chemistry, 10(13), 1613-1630. Available from: [Link]

  • Ziska, A. (2025). Summer Symposium: Spectroscopic Analysis of Aromatic Amino Acids in Protein-Mimic Mixtures. Xavier University. Available from: [Link]

  • Goodlett, D. R., et al. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1118. Available from: [Link]

  • Wann, A., & Ringer, T. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1149. Available from: [Link]

  • Plekan, O., et al. (2009). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. The Journal of Chemical Physics, 131(2), 024303. Available from: [Link]

  • Bailey, C. A., et al. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. The Journal of Physical Chemistry A, 127(16), 3639-3651. Available from: [Link]

  • Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences, 51(4), 1149-1159. Available from: [Link]

  • Rosini, E. (2018). Enzymatic Detection of d-Amino Acids. In Methods in Molecular Biology (Vol. 1721, pp. 273-287). Humana Press. Available from: [Link]

  • Gong, T., & Jiang, T. (2018). The application of sulfur-containing peptides in drug discovery. ResearchGate. Available from: [Link]

  • van der Meulen, P., & Leavis, H. L. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(3), 324-332. Available from: [Link]

  • Separation Science. (2023). What are enzyme assays method choices?. Available from: [Link]

  • Nakazawa, T., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(18), 6299-6307. Available from: [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Available from: [Link]

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.). Available from: [Link]

  • Anitha, M., et al. (2013). Role of sulfur containing amino acids as an adjuvant therapy in the prevention of diabetes and its associated complications. Experimental Diabetes Research, 2013, 734921. Available from: [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available from: [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Online Biology Notes. Available from: [Link]

  • Wikipedia. (n.d.). Protein pKa calculations. Available from: [Link]

  • Ploux, O., et al. (1988). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and use in solid-phase peptide synthesis. The Journal of Organic Chemistry, 53(12), 2619-2626. Available from: [Link]

  • Uversky, V. N., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 693253. Available from: [Link]

  • de Hoog, C. L., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Analytical Methods, 15(11), 1438-1448. Available from: [Link]

  • Kuhn, A., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(1), 329-340. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Regulation and Effect of Sulfur-Containing Amino Acids and Sulfur Compounds on Metabolism 2nd Edition. Available from: [Link]

  • Pereira, L. F., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-sulfamoylphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Rege, P. D., & Raines, R. T. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Available from: [Link]

  • ResearchGate. (2026). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Available from: [Link]

  • Heinecke, J. W., & Shapiro, B. M. (1987). The role of sulfur-containing amino acids in superoxide production and modification of low density lipoprotein by arterial smooth muscle cells. The Journal of Biological Chemistry, 262(21), 10098-10103. Available from: [Link]

  • Shibaura Institute of Technology Institutional Repository. (2015). Improved synthesis of mercapto C-nucleoside possessing p-phenyl thiol as base using a lithiated coupling reaction. Available from: [Link]

  • Kumar, S., et al. (2016). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. MedChemComm, 7(5), 945-953. Available from: [Link]

  • NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. In NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Chemistry of Heterocyclic Compounds, 60(5), 453-458. Available from: [Link]

Sources

Foundational

A Framework for Assessing the Toxicity and Safety Profile of Novel Chemical Entities: An In-Depth Technical Guide

Disclaimer: Initial searches for toxicity and safety data related to CAS 894413-87-7 yielded no specific information in the public domain. This indicates that it is likely a novel or proprietary chemical entity with no p...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial searches for toxicity and safety data related to CAS 894413-87-7 yielded no specific information in the public domain. This indicates that it is likely a novel or proprietary chemical entity with no publicly available research. Therefore, this guide has been developed to provide a comprehensive framework for assessing the toxicity and safety profile of any new chemical entity (NCE) intended for therapeutic use. The principles, protocols, and workflows described herein represent a standard, industry-accepted approach to preclinical safety assessment for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Preclinical Safety Assessment

The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is a long and exacting process, with safety being the most critical hurdle. A thorough understanding of a compound's toxicity and safety profile is paramount to protect human subjects in clinical trials and, ultimately, patients. Early and comprehensive toxicological screening is not only a regulatory requirement but also a crucial step to de-risk drug development projects, saving significant time and resources by identifying and eliminating unsafe compounds early in the pipeline.[1][2]

This guide provides a structured, multi-tiered approach to the preclinical safety and toxicity assessment of an NCE. The narrative is designed to explain not just the "how" but the "why" behind each experimental choice, grounding the methodologies in established scientific principles and regulatory expectations.

Part 1: Early-Stage Assessment - In Silico and In Vitro Screening

The initial phase of safety assessment focuses on high-throughput, cost-effective methods to build a preliminary toxicity profile. This stage heavily relies on computational models and cell-based assays to predict and identify potential liabilities.

In Silico Toxicity Prediction

Before committing to resource-intensive wet lab experiments, computational toxicology tools can provide valuable early warnings about the potential for a compound to cause toxicity. These tools use a chemical's structure to predict its biological activity based on existing knowledge.

Scientific Rationale: By comparing the structural features of an NCE to a vast database of known toxicophores (substructures associated with toxicity), we can predict potential hazards such as mutagenicity, carcinogenicity, and organ-specific toxicities.[3] This allows for early-stage compound prioritization and can guide the design of subsequent experimental studies. Regulatory agencies like the FDA and EMA accept in silico assessments, particularly for genotoxicity, as part of a comprehensive safety evaluation.[4][5]

Key Methodologies:

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts derived from published literature and proprietary data. When an NCE is analyzed, the software identifies any alerts and provides a qualitative prediction of the likelihood of toxicity for various endpoints.[3][4][6]

  • Statistical-Based Systems (e.g., SARAH Nexus, Leadscope): These models use statistical algorithms and machine learning to correlate structural features with toxicological outcomes from large datasets.[4][5] The ICH M7 guideline recommends using both an expert rule-based and a statistical-based system for a comprehensive in silico genotoxicity assessment.[5]

Data Presentation:

Toxicology Endpoint Prediction (Derek Nexus) Confidence Level Prediction (SARAH Nexus) Confidence Level
Mutagenicity (Ames)EquivocalLowNegativeHigh
CarcinogenicityInactiveMediumInactiveMedium
HepatotoxicityPlausibleMediumNo predictionN/A
CardiotoxicityPlausibleLowNo predictionN/A
Skin SensitizationPlausibleHighPositiveHigh

Table 1: Example of an in silico toxicity prediction summary for a hypothetical NCE.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes cell death. This information is crucial for determining the dose range for subsequent, more complex assays.

Scientific Rationale: These assays measure fundamental cellular processes like metabolic activity and membrane integrity to assess cell viability after exposure to the NCE.[2][7][8][9] They provide a quantitative measure of toxicity, often expressed as an IC50 (the concentration that inhibits 50% of cell viability), which is a key parameter for comparing the toxicity of different compounds.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed cells (e.g., HepG2, HEK293) in 96-well plates incubate1 Incubate for 24h to allow attachment prep_cells->incubate1 prepare_compound Prepare serial dilutions of the NCE add_compound Add NCE to cells prepare_compound->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 mtt_assay MTT Assay: Add MTT reagent, incubate, solubilize formazan incubate2->mtt_assay ldh_assay LDH Assay: Collect supernatant, add LDH reaction mix incubate2->ldh_assay read_plate Measure absorbance (570nm for MTT, 490nm for LDH) mtt_assay->read_plate ldh_assay->read_plate calculate_ic50 Calculate % viability and determine IC50 read_plate->calculate_ic50 caption Workflow for in vitro cytotoxicity testing. G cluster_endpoints Endpoint Analysis start Isolate/Thaw Primary Human Hepatocytes seed_2d Seed in 2D Monolayer start->seed_2d seed_3d Seed for 3D Spheroid Formation start->seed_3d treat_compound Treat with NCE (Multiple Concentrations) seed_2d->treat_compound seed_3d->treat_compound viability Cell Viability (ATP Content) treat_compound->viability enzyme_leakage Enzyme Leakage (ALT, AST, LDH) treat_compound->enzyme_leakage mitotox Mitochondrial Function (e.g., MMP) treat_compound->mitotox ros Reactive Oxygen Species (ROS) Production treat_compound->ros analyze Analyze Data & Determine Hepatotoxic Potential caption Workflow for assessing hepatotoxicity in vitro.

A multi-parametric approach to in vitro hepatotoxicity testing.

Metabolic Drug-Drug Interaction (DDI) Potential

Scientific Rationale: Many drugs are metabolized by cytochrome P450 (CYP450) enzymes. [10][11]If an NCE inhibits or induces these enzymes, it can alter the metabolism of co-administered drugs, leading to potential adverse events or loss of efficacy. [12][13]Assessing the DDI potential of an NCE is a key regulatory requirement. [11] Key Methodologies:

  • CYP450 Inhibition Assays: These assays measure the ability of an NCE to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). [10][12]This is typically done using human liver microsomes and isoform-specific probe substrates. The formation of the metabolite is measured in the presence and absence of the NCE to determine an IC50 value.

  • CYP450 Induction Assays: These assays assess whether an NCE can increase the expression of CYP enzymes. This is usually performed in cultured primary human hepatocytes by measuring changes in mRNA levels (via qRT-PCR) or enzyme activity after several days of treatment with the NCE. [12][14]

Part 3: In Vivo Acute Systemic Toxicity

Following a favorable in vitro safety profile, limited in vivo studies are conducted to understand the compound's effects in a whole organism.

Scientific Rationale: In vivo studies provide crucial information on the overall toxicity of an NCE, including its effects on multiple organ systems and the identification of a maximum tolerated dose (MTD). These studies are required before proceeding to human clinical trials. To minimize animal use, modern approaches like the Fixed Dose Procedure or the Up-and-Down Procedure are employed. [15] Key Methodology: Acute Systemic Toxicity (e.g., OECD Guideline 423 - Acute Toxic Class Method) This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals. [16] Experimental Protocol: OECD 423 (Abbreviated) [16]1. Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats). 2. Dosing: A stepwise procedure is used, with each step using three animals. The starting dose is selected based on available data (e.g., 300 mg/kg). 3. Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior) for up to 14 days. [17]4. Stepwise Procedure:

  • If mortality occurs at the starting dose, the next step involves dosing a new group of animals at a lower fixed dose.
  • If no mortality occurs, the next step involves dosing a new group at a higher fixed dose.
  • Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed.

Conclusion: A Self-Validating System for Drug Safety

The described tiered approach, from in silico prediction to in vivo testing, constitutes a self-validating system for assessing the toxicity and safety profile of a novel chemical entity. Each stage provides critical data that informs the next, allowing for a comprehensive and resource-efficient evaluation. Early identification of liabilities through in vitro screening prevents the progression of unsafe compounds, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. By following this logical and scientifically rigorous framework, drug development professionals can make informed decisions, ensuring that only the safest and most promising candidates advance toward the clinic.

References

  • ForthTox. (n.d.). In Silico Toxicology.
  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
  • Optibrium. (n.d.). Derek Nexus Toxicology Software.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services.
  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
  • Pharmaron. (n.d.). In Vitro Toxicity Testing for Drug Discovery.
  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered.
  • Vashisht, M., et al. (2016).
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Raßfeld, S., et al. (n.d.). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. PMC.
  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.
  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Elespuru, R., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • Revvity. (n.d.). Cytotoxicity studies on live primary human hepatocytes using the Operetta high‑content analysis system.
  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.
  • Donato, M. T., et al. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Source not fully specified].
  • INDIGO Biosciences. (n.d.). Cytochrome P450 Assays.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays.
  • BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Probst, I., et al. (n.d.). In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing).
  • Elespuru, R., et al. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
  • Eurofins Discovery. (n.d.). CYP Assays.
  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Abcam. (n.d.). MTT assay protocol.
  • Botham, P. A. (2002). Acute Systemic Toxicity. ILAR Journal.
  • Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex.
  • Palomar College. (2024, October 13). The Ames Test.
  • Fenech, M. (n.d.). The in vitro micronucleus technique. CRPR.
  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay).
  • Aslantürk, Ö. S. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Source not fully specified].
  • National Toxicology Program (NTP). (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • European Commission. (n.d.). Acute Toxicity - Joint Research Centre.
  • National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.

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Protocols & Analytical Methods

Method

Application Note: Site-Specific Bioconjugation and Metalloenzyme Design using 2-Amino-3-(4-sulfanylphenyl)propanoic Acid

Executive Summary The expansion of the genetic code has transitioned from a structural biology novelty into a foundational pillar of modern protein engineering[1]. Among the most versatile non-canonical amino acids (ncAA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the genetic code has transitioned from a structural biology novelty into a foundational pillar of modern protein engineering[1]. Among the most versatile non-canonical amino acids (ncAAs) is 2-amino-3-(4-sulfanylphenyl)propanoic acid , commonly referred to as p-mercaptophenylalanine (pMPA), pSHF, or thiotyrosine[2][3]. Featuring a highly reactive thiophenol side chain, pMPA bridges the gap between biological scaffolds and synthetic chemistry. This application note provides a comprehensive, causality-driven guide to leveraging pMPA for orthogonal bioconjugation, native chemical ligation (NCL), and the de novo design of artificial metalloenzymes (ArMs).

Mechanistic Rationale: The Aryl Thiol Advantage

The utility of pMPA is fundamentally rooted in the distinct electronic properties of its aryl thiol group compared to the alkyl thiol of canonical cysteine.

  • Kinetic Orthogonality via pKa Modulation: The pKa of the pMPA aryl thiol is significantly lower (~5.8–5.9 in a folded protein microenvironment) than that of cysteine (~8.0–8.5)[4][5]. At a slightly acidic pH (e.g., pH 5.8), native cysteines remain predominantly protonated and poorly nucleophilic. In contrast, ~50% of pMPA exists as a highly nucleophilic thiolate anion, enabling completely orthogonal, site-specific conjugation with electrophiles (like maleimides) without cross-reactivity[4][5].

  • Hard-Soft Acid-Base (HSAB) Compatibility: Canonical amino acids struggle to coordinate ultra-soft noble metals in low oxidation states. The highly polarizable, soft thiophenol side chain of pMPA serves as an ideal ligand for metals like Au(I), enabling the creation of artificial enzymes capable of abiological catalysis[1][2][3].

Core Applications

Orthogonal Bioconjugation

Generating homogeneous protein conjugates (e.g., Antibody-Drug Conjugates or fluorescent probes) is a persistent challenge. By genetically encoding pMPA, researchers can introduce a unique chemical handle that reacts selectively under mild conditions, preserving the structural integrity of the target protein and avoiding heterogeneous labeling[4].

Artificial Metalloenzymes (ArMs)

By embedding pMPA into protein scaffolds (such as the transcriptional regulator LmrR) via stop codon suppression, researchers have successfully anchored Au(I) complexes[2][6][7]. These designer gold enzymes catalyze abiological π-activated hydroamination reactions of 2-ethynyl anilines with high turnover numbers and regioselectivity, bringing noble-metal catalysis into the realm of directed evolution[2][6][7].

Catalysis in Native Chemical Ligation (NCL)

When incorporated as an active site residue in engineered proteins, the thiotyrosine moiety acts as an intramolecular catalyst for NCL. It accelerates the reaction by mediating an S-to-N acyl shift via a highly reactive phenyl thioester intermediate, significantly improving the efficiency of chemical protein synthesis[4][5][8].

Comparative Data Analysis

To understand the experimental choices in the protocols below, it is critical to compare the physicochemical properties of pMPA against canonical Cysteine.

Property / ParameterCanonical Cysteine (Cys)p-Mercaptophenylalanine (pMPA)Causality / Experimental Impact
Side Chain Structure Alkyl Thiol (-CH₂-SH)Aryl Thiol (Phenyl-SH)Aryl resonance stabilizes the thiolate anion, lowering the pKa.
Typical pKa (Protein) ~8.0 – 8.5~5.8 – 5.9[4][5]Dictates the pH required for selective deprotonation.
Thiolate Fraction at pH 5.8 < 0.5%~50.0%pMPA is >100x more nucleophilic at pH 5.8, ensuring orthogonality.
Preferred Metal Binding Hard/Borderline (Zn²⁺, Cu²⁺)Ultra-Soft (Au⁺, Pd²⁺, Pt²⁺)[1][2]Enables anchoring of noble metals for abiological catalysis.
Ligation Intermediate Alkyl Thioester (Slow)Phenyl Thioester (Fast)[5][8]Accelerates Native Chemical Ligation (NCL) kinetics.

Experimental Protocols

The following self-validating workflows detail the incorporation and utilization of pMPA.

Protocol A: Genetic Incorporation via Amber Suppression

GCE_Workflow Plasmid Target Gene (TAG Codon) Host Expression Host (E. coli) Plasmid->Host OTS Orthogonal aaRS/tRNA System OTS->Host pMPA p-Mercaptophenylalanine (pMPA/pSHF) pMPA->Host Media Supplement Protein pMPA-Incorporated Protein Host->Protein Translation

Caption: Workflow for genetic incorporation of pMPA via stop codon suppression.

Step-by-Step Methodology:

  • Plasmid Co-transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding your target protein containing an amber stop codon (TAG) at the desired site, and a secondary plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair engineered for pMPA[2][3].

  • Culture & Supplementation: Grow cells in terrific broth (TB) at 37°C until OD₆₀₀ reaches 0.6. Supplement the media with 1–2 mM of synthesized pMPA (dissolved in dilute NaOH and neutralized prior to addition)[2][3].

  • Induction: Induce protein expression with 1 mM IPTG and 0.2% arabinose (depending on the promoter system). Lower temperature to 20°C and express for 16-18 hours.

  • Validation Step (Intact Mass Spectrometry): Purify the protein via affinity chromatography. Perform LC-MS to confirm the mass shift corresponding to the replacement of the native residue with pMPA. Self-Validation: The absence of truncated protein indicates high suppression efficiency.

Protocol B: pH-Selective Maleimide Bioconjugation

Bioconjugation cluster_0 Protonation State at pH 5.8 Start Protein Mixture (Native Cys + Engineered pMPA) Buffer Buffer Exchange (pH 5.8 - 6.0) Start->Buffer Cys Native Cysteine pKa ~8.0 -> Protonated (-SH) Buffer->Cys pMPA pMPA (Aryl Thiol) pKa ~5.8 -> Thiolate (-S⁻) Buffer->pMPA Result_Cys No Reaction (Unmodified Cys) Cys->Result_Cys + Maleimide Result_pMPA Site-Specific Conjugate (Thioether Linkage) pMPA->Result_pMPA + Maleimide Reagent Maleimide-Payload (Fluorophore/Drug) Reagent->Result_Cys Reagent->Result_pMPA

Caption: pH-selective orthogonal bioconjugation leveraging the distinct pKa of pMPA versus Cysteine.

Step-by-Step Methodology:

  • Reduction: Treat the purified pMPA-protein with 10 mM TCEP for 1 hour at room temperature to reduce any transient disulfides formed by the aryl thiol during purification.

  • Buffer Exchange (Critical Step): Desalt the protein into a slightly acidic conjugation buffer (e.g., 50 mM MES, 150 mM NaCl, pH 5.8). Causality: Maintaining pH 5.8 ensures that native cysteines are protonated while the pMPA aryl thiol is active[4][5].

  • Conjugation: Add 5-10 molar equivalents of the maleimide-functionalized payload (e.g., fluorophore). Incubate at room temperature for 2 hours.

  • Validation Step (Ellman's Assay & SDS-PAGE): Quench the reaction with excess free cysteine. Use Ellman's reagent (DTNB) to verify the consumption of free thiols. Run an in-gel fluorescence assay or LC-MS to validate that exactly one payload molecule is attached per protein, confirming site-specificity.

Protocol C: Assembly of Au(I) Artificial Metalloenzymes
  • Preparation of Apo-Protein: Ensure the pMPA-incorporated scaffold (e.g., LmrR) is fully reduced and buffer-exchanged into a metal-free buffer (e.g., 20 mM MOPS, pH 7.0).

  • Metal Anchoring: Slowly titrate 2.0 to 2.5 equivalents of a gold precursor, such as[Au(SMe₂)Cl], per protein dimer into the solution[6][7].

  • Equilibration: Incubate at 4°C for 12 hours to allow the ultra-soft Au(I) ion to coordinate with the soft thiophenol ligand of pMPA[2][3].

  • Validation Step (Catalytic Turnover): Dialyze to remove unbound metal. Validate the formation of the ArM by introducing a standard substrate (e.g., an ethynylphenylurea derivative). Monitor the π-activated hydroamination reaction via HPLC to confirm the production of the corresponding phenyl-dihydroquinazolinone product, proving the active site is functional[6][7].

Sources

Application

Fmoc-Protection Strategies for 2-Amino-3-(4-sulfanylphenyl)propanoic Acid Hydrochloride

Application Note & Protocol Guide Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Introduction & Chemical Context The incorporation of unnatural amino acids into peptide sequences is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction & Chemical Context

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development and protein engineering. Specifically, 2-amino-3-(4-sulfanylphenyl)propanoic acid (commonly known as 4-mercaptophenylalanine or 4-SH-Phe) is highly valued for its ability to recruit noble metals, facilitate native chemical ligation, and act as an optical trigger for protein folding [2, 3].

However, synthesizing the standard Solid-Phase Peptide Synthesis (SPPS) building block—Fmoc-Phe(4-SH)-OH—presents a severe chemical challenge. Unlike the aliphatic thiol of cysteine (pKa ~8.3), the sulfur in 4-mercaptophenylalanine is a thiophenol with a significantly lower pKa (~6.5) [4]. At the slightly basic pH (8.5–9.0) required for standard N-Fmocylation, the thiophenol is almost entirely deprotonated. The resulting thiophenolate anion is a hyper-nucleophile that will rapidly outcompete the α-amine for the Fmoc-OSu reagent (forming an unstable S-Fmoc thioester) and is highly susceptible to oxidative dimerization into diaryl disulfides [3].

Mechanistic Rationale: The "Trityl-First" Imperative

To overcome thiophenolic hyper-reactivity, direct Fmocylation is strongly discouraged. Instead, an orthogonal protection strategy is required.

The most robust approach is the "Trityl-First" pathway. By performing an S-tritylation in neat Trifluoroacetic acid (TFA), we exploit the differential protonation states of the molecule. In strong acid, the α-amine is fully protonated (–NH₃⁺) and rendered non-nucleophilic. Simultaneously, the acidic environment dehydrates triphenylmethanol (Trt-OH) to generate a highly stable, electrophilic trityl carbocation. The weakly nucleophilic protonated thiol attacks the carbocation, yielding the S-Trt thioether. Once the sulfur is masked, standard base-catalyzed N-Fmocylation can proceed without the risk of S-alkylation or oxidation[1].

ProtectionStrategy cluster_0 Pathway 1: Orthogonal Protection (Recommended) cluster_1 Pathway 2: Direct Fmocylation (High Risk) Start 2-amino-3-(4-sulfanylphenyl)propanoic acid HCl (Highly Reactive Thiophenol) STrt Step 1: S-Tritylation Reagents: Trt-OH, TFA Selectively blocks -SH Start->STrt Acidic conditions prevent oxidation DirectFmoc N-Fmocylation + Reduction Reagents: Fmoc-OSu, TCEP, pH 7.5 Start->DirectFmoc Requires strict anaerobic control FmocTrt Step 2: N-Fmocylation Reagents: Fmoc-OSu, NaHCO3 Targets alpha-amine STrt->FmocTrt pH 8.5-9.0 Final1 Fmoc-Phe(4-STrt)-OH (SPPS-Ready Building Block) FmocTrt->Final1 Final2 Fmoc-Phe(4-SH)-OH (Prone to Rapid Oxidation) DirectFmoc->Final2 If successful Disulfide Disulfide Byproduct (Irreversible without TCEP) DirectFmoc->Disulfide O2 exposure or high pH

Workflow diagram comparing orthogonal S-tritylation versus direct N-Fmocylation strategies.

Quantitative Comparison of Thiol Protecting Groups

While Trityl is the gold standard for SPPS, other protecting groups have been historically utilized depending on the cleavage strategy (e.g., Boc/Bzl chemistry vs. Fmoc/tBu chemistry) [2, 4].

Protecting GroupReagent SystemTypical Yield (%)Cleavage ConditionsSPPS Compatibility
Trityl (Trt) Trt-OH / TFA85 - 92%95% TFA, 2.5% TIS, 2.5% EDTExcellent (Standard)
4-Methylbenzyl (4-MeBzl) 4-MeBzl-Cl / Base70 - 75%HF or TFMSAPoor (Requires strong acid)
tert-Butylthio (StBu) StBu-Cl~60%DTT or TCEP (Reduction)Good (Orthogonal)
Acetamidomethyl (Acm) Acm-OH / TFA75 - 80%I₂ / MeOH or Tl(tfa)₃Good (Requires oxidation)

Note: During final peptide cleavage of Trt-protected thiophenols, the addition of Ethanedithiol (EDT) and Triisopropylsilane (TIS) is strictly required to scavenge the liberated trityl cation and prevent irreversible re-alkylation of the highly nucleophilic thiophenol ring.

Experimental Protocols

Protocol A: Synthesis of H-Phe(4-STrt)-OH · TFA

This step self-validates by utilizing neat TFA; the lack of a basic catalyst ensures the amine remains completely unreactive, guaranteeing 100% chemoselectivity for the sulfur atom.

Reagents Required:

  • 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride (10.0 mmol)

  • Triphenylmethanol (Trt-OH) (11.0 mmol, 1.1 eq)

  • Trifluoroacetic acid (TFA) (25 mL)

  • Diethyl ether (ice-cold)

Step-by-Step Methodology:

  • Solvation: Weigh the amino acid hydrochloride and Trt-OH into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Activation: Slowly add 25 mL of neat TFA under a nitrogen atmosphere. Causality: The nitrogen atmosphere prevents premature oxidation of the starting material before the Trt group can attach.

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 3 hours. The solution will transition to a pale yellow color, indicating the steady-state formation of the trityl carbocation.

  • Concentration: Remove the bulk of the TFA under reduced pressure using a rotary evaporator. Critical: Do not exceed a water bath temperature of 35 °C, as excessive heat can cause premature de-tritylation.

  • Precipitation: Add 50 mL of ice-cold diethyl ether to the resulting thick syrup with vigorous stirring. A white precipitate of the S-protected amino acid TFA salt will rapidly form.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash thoroughly with cold ether (3 × 20 mL) to remove unreacted Trt-OH, and dry under high vacuum overnight.

Protocol B: Synthesis of Fmoc-Phe(4-STrt)-OH

This protocol utilizes a carefully controlled biphasic extraction to ensure unreacted Fmoc-OSu is eliminated before the final product is isolated, preventing Fmoc-OH contamination.

Reagents Required:

  • H-Phe(4-STrt)-OH · TFA (8.0 mmol)

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (8.8 mmol, 1.1 eq)

  • 10% (w/v) aqueous Na₂CO₃

  • 1,4-Dioxane

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Neutralization: Dissolve the H-Phe(4-STrt)-OH · TFA salt in 30 mL of 10% aqueous Na₂CO₃. Add 15 mL of 1,4-dioxane to maintain the solubility of the bulky trityl group. Cool the mixture to 0 °C in an ice bath.

  • Fmoc Addition: Dissolve Fmoc-OSu in 15 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition prevents localized spikes in Fmoc-OSu concentration, minimizing the formation of dipeptide byproducts.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Aqueous Wash (Self-Validation Step): Transfer the mixture to a separatory funnel and wash the basic aqueous layer with diethyl ether (2 × 20 mL). Critical: Discard the ether layer. This step extracts unreacted Fmoc-OSu. If skipped, Fmoc-OSu will hydrolyze to Fmoc-OH in the next step, which is virtually impossible to separate from the final product via extraction.

  • Acidification: Cool the aqueous layer back to 0 °C. Carefully acidify to pH 2.0 using 1M HCl. Caution: Rapid CO₂ evolution will occur. The target Fmoc-Phe(4-STrt)-OH will precipitate as a white solid.

  • Extraction & Drying: Extract the aqueous suspension with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from EtOAc/Hexanes to yield analytically pure Fmoc-Phe(4-STrt)-OH, ready for SPPS.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press. URL:[Link]

  • Aminothiotyrosine Disulfide, an Optical Trigger for Initiation of Protein Folding, Journal of the American Chemical Society. URL:[Link]

  • A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes, ChemRxiv. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, Wiley. URL:[Link]

Method

Application Note: Advanced Protein Cross-Linking and Metalloenzyme Assembly using 4-Mercaptophenylalanine (pSHF)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary The engineering of protein-protein interactions and the design of artif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

The engineering of protein-protein interactions and the design of artificial metalloenzymes require bioorthogonal handles that offer atomic-level precision. 2-Amino-3-(4-sulfanylphenyl)propanoic acid—commonly referred to as 4-mercaptophenylalanine (pSHF) or thiotyrosine (Tty) —is a genetically encodable non-canonical amino acid (ncAA) that introduces a highly reactive thiophenol moiety into protein scaffolds[1].

Unlike canonical cysteine, which features an aliphatic thiol, the aromatic nature of pSHF drastically alters its electronic properties, lowering its pKa and enhancing its nucleophilicity at physiological pH. This application note details the mechanistic rationale and provides self-validating protocols for utilizing pSHF in two primary workflows: targeted oxidative disulfide cross-linking (often used as an 2[2]) and noble metal-mediated protein assembly [3].

Mechanistic Rationale: The Thiophenol Advantage

The strategic selection of pSHF over canonical cysteine is driven by fundamental thermodynamic and steric differences:

  • pKa and Nucleophilicity: The pKa of canonical cysteine is approximately 8.3, meaning it is predominantly protonated (and less reactive) at pH 7.4. The aromatic ring of pSHF stabilizes the conjugate base via resonance, lowering the side-chain pKa to ~6.5. Consequently, at physiological pH, pSHF exists primarily as a highly nucleophilic thiolate anion, accelerating cross-linking kinetics.

  • Steric Reach: pSHF extends the reactive sulfur atom ~6.5 Å from the peptide backbone (compared to ~3.0 Å for cysteine). This extended reach bridges wider structural gaps during inter- and intra-molecular cross-linking.

  • Soft Metal Coordination: According to Hard-Soft Acid-Base (HSAB) theory, the thiophenol group is an "ultra-soft" ligand. This allows pSHF to selectively coordinate soft noble metals like Au(I) and Ag(I) while ignoring borderline endogenous metals (e.g., Zn²⁺, Cu²⁺), enabling the creation of3[3].

Workflow Visualization

Workflow GCE Genetic Code Expansion (Amber Suppression) Protein pSHF-Tagged Protein (Highly Nucleophilic Thiolate) GCE->Protein pSHF 4-Mercaptophenylalanine (pSHF / Tty) pSHF->Protein Branch1 Mild Oxidation (Cu(II) / O2) Protein->Branch1 Branch2 Noble Metal Addition (Au(I) / Ag(I)) Protein->Branch2 Result1 Disulfide Cross-linked Complex (Structural Probe) Branch1->Result1 Result2 Artificial Metalloenzyme (Abiotic Catalysis) Branch2->Result2

Workflow of pSHF incorporation and downstream protein cross-linking applications.

Quantitative Data Summary

The following table summarizes the physiochemical parameters that dictate the experimental behavior of pSHF compared to other common cross-linking residues.

ParameterCanonical Cysteine4-Mercaptophenylalanine (pSHF)p-Azidophenylalanine (pAzF)
Side-Chain pKa ~8.3~6.5N/A
Dominant State (pH 7.4) Protonated (Thiol)Deprotonated (Thiolate)Neutral (Azide)
Cross-linking Trigger OxidationOxidation, Soft Metal CoordinationUV Irradiation (250-300 nm)
Metal Affinity Profile Zn(II), Fe(II/III), Cu(I/II)Au(I), Ag(I), Pt(II)None
Steric Reach (Cα to S/N) ~3.0 Å~6.5 Å~6.5 Å
Reaction Kinetics (pH 7.4) SlowRapidN/A (Light-dependent)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its validation checkpoints. The following methodologies integrate causality (why a step is performed) with built-in self-validation systems.

Protocol 1: Site-Specific Incorporation of pSHF via Genetic Code Expansion

Objective: Express and purify a target protein containing site-specifically incorporated pSHF without premature oxidation.

Step-by-Step Methodology:

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding your target protein (containing an amber TAG stop codon at the desired cross-linking site) and a pEVOL plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for pSHF.

  • Culture and Induction: Grow cells in LB medium at 37°C. At OD₆₀₀ = 0.6, supplement the culture with 1 mM pSHF (dissolved in dilute NaOH and neutralized). Causality: Exogenous addition is required because pSHF is not synthesized by host metabolism. Induce with 1 mM IPTG and 0.2% arabinose. Express at 20°C for 16 hours.

  • Lysis under Reducing Conditions: Harvest and lyse cells in buffer containing 2 mM TCEP (Tris(2-carboxyethyl)phosphine). Causality: The low pKa of pSHF makes it hyper-reactive; TCEP prevents premature, non-specific disulfide cross-linking during cell disruption.

  • Purification: Purify via Ni-NTA affinity chromatography, maintaining 1 mM TCEP in all wash and elution buffers. Remove TCEP immediately prior to downstream applications using a desalting column degassed with N₂.

Self-Validation System: Ellman’s Reagent (DTNB) Assay Mechanism: DTNB reacts with free thiols to yield 2-nitro-5-thiobenzoate (TNB²⁻), absorbing strongly at 412 nm. Validation Criterion: Measure the absorbance at 412 nm. A calculated thiol-to-protein molar ratio of exactly 1.0 (assuming no other exposed cysteines) confirms quantitative pSHF incorporation and verifies that premature cross-linking has been successfully prevented.

Protocol 2: Targeted Oxidative Disulfide Cross-linking

Objective: Induce a stable covalent cross-link between two pSHF residues (or pSHF and Cys) to stabilize protein complexes or constrain folding.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the purified pSHF-protein into a degassed oxidation buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Catalytic Oxidation: Add 10 µM Cu(II)(1,10-phenanthroline)₃ complex. Causality: While pSHF can auto-oxidize in ambient air due to its low pKa, Cu(II)-phenanthroline acts as an electron acceptor to rapidly and uniformly catalyze disulfide bond formation, ensuring a homogenous sample.

  • Incubation and Quenching: Incubate at room temperature for 30 minutes. Quench the reaction by adding 10 mM EDTA to chelate the copper catalyst.

Self-Validation System: High-Resolution LC-MS & Non-Reducing SDS-PAGE Mechanism: Disulfide bond formation results in the covalent linkage of two chains and the loss of two hydrogen atoms. Validation Criterion: LC-MS must show a precise mass shift of -2.016 Da per cross-link. Non-reducing SDS-PAGE will display a distinct doubling of molecular weight (for intermolecular dimers) or a mobility shift (for intramolecular constraints). Crucially, the addition of 50 mM DTT to the gel sample must completely revert the band to the monomeric state, proving the cross-link is exclusively a disulfide bond.

Protocol 3: Au(I)-Mediated Metalloenzyme Assembly

Objective: Utilize pSHF to recruit noble metals for the assembly of artificial metalloenzymes capable of abiotic catalysis.

Step-by-Step Methodology:

  • Anaerobic Preparation: Transfer the TCEP-free pSHF-protein into an anaerobic glovebox. Causality: Oxygen must be excluded to prevent competitive disulfide formation, ensuring the thiolate remains available for metal coordination.

  • Metal Coordination: Slowly titrate 1.2 equivalents of Au(SMe₂)Cl into the protein solution while stirring gently at 4°C. Causality: The dimethyl sulfide ligand is labile and easily displaced by the highly nucleophilic pSHF thiolate, forming a stable, linear Au(I)-thiolate complex.

  • Dialysis: Dialyze the sample extensively against metal-free buffer (treated with Chelex-100) to remove unbound Au(I) and displaced SMe₂.

Self-Validation System: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Mechanism: ICP-MS vaporizes the sample in an argon plasma to quantify trace metals at the atomic level. Validation Criterion: Digest the protein in trace-metal grade nitric acid. A measured Au:Protein stoichiometric ratio of exactly 1:1 (or corresponding to the designed coordination geometry) confirms targeted metalloenzyme assembly and rules out non-specific metal adsorption.

References

  • Title: Bind, catalyze, and quantify: a modern protein and enzyme engineering toolbox of genetically encoded non-canonical amino acids Source: Oxford Academic URL
  • Title: Aminothiotyrosine Disulfide, an Optical Trigger for Initiation of Protein Folding Source: Journal of the American Chemical Society URL
  • Title: A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes Source: ChemRxiv URL

Sources

Application

Application Notes: Preparation of Antibody-Drug Conjugates Using Maleimide-PEG4-MMAE

Introduction Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the cell-killing potency of cytotoxic small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the cell-killing potency of cytotoxic small molecules.[1][2][3] This synergy allows for the precise delivery of a toxic payload to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[3][] A critical component of ADC design is the linker-payload system. This document provides a detailed guide to the preparation and characterization of ADCs using CAS 894413-87-7 , chemically known as Maleimide-PEG4-Monomethyl Auristatin E (MMAE) .

MMAE is a synthetic and highly potent antimitotic agent derived from dolastatin 10.[5][6][7] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[][5][7][8] Due to its extreme cytotoxicity, MMAE cannot be used as a standalone drug.[][5][7] When incorporated into an ADC, it is linked to the antibody via a stable linker, in this case, a maleimide-PEG4 construct. The maleimide group provides a reactive handle for covalent attachment to the antibody, while the hydrophilic PEG4 spacer can improve solubility and pharmacokinetic properties. The complete linker system often includes a protease-cleavable element (like valine-citrulline) that ensures the payload is released only after the ADC is internalized by the target cancer cell and processed within the lysosome.[][5][8]

This guide is intended for researchers and drug development professionals, providing field-proven protocols and the scientific rationale behind key experimental steps.

Principle of Cysteine-Based Conjugation

The protocol described herein focuses on a common strategy for ADC preparation: the conjugation of a maleimide-functionalized linker-payload to free thiol (sulfhydryl) groups on the antibody.[9][10][11] Immunoglobulin G (IgG) antibodies, the most common scaffold for ADCs, do not typically have free thiols. However, they possess several interchain disulfide bonds that can be selectively reduced to generate reactive cysteine residues.[10][12][13]

The maleimide group of the linker-payload reacts specifically with these generated thiol groups under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[9][14][15] This reaction is highly efficient and chemoselective, as the maleimide group shows minimal reactivity towards other amino acid side chains like amines at this pH range.[14][15] The number of conjugated drug molecules, referred to as the Drug-to-Antibody Ratio (DAR), can be controlled by modulating the extent of disulfide bond reduction and the stoichiometry of the linker-payload in the reaction.[12][13]

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Thiol-Maleimide Conjugation mAb Antibody (IgG) with Interchain S-S Bonds TCEP Reducing Agent (e.g., TCEP) mAb_SH Reduced Antibody with Free -SH Groups TCEP->mAb Selective Reduction LinkerPayload Maleimide-PEG4-MMAE (CAS 894413-87-7) mAb_SH->LinkerPayload pH 6.5-7.5 ADC Antibody-Drug Conjugate (ADC) with Stable Thioether Bond

Figure 1. High-level workflow for cysteine-based ADC conjugation.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer

  • HPLC system (with SEC and HIC columns)

  • Mass Spectrometer (Q-TOF or Orbitrap, optional but recommended)

  • Centrifugal concentrators (e.g., Amicon® Ultra)

  • pH meter

  • Incubator or water bath (37°C)

  • Vortex mixer and centrifuge

  • Low-protein binding microcentrifuge tubes and conical tubes

Reagents and Consumables
  • Antibody: Monoclonal antibody (IgG isotype) to be conjugated, at a concentration of 2-10 mg/mL.

  • Linker-Payload: Maleimide-PEG4-MMAE (CAS 894413-87-7).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP, CAS 5961-85-3). Prepare a fresh 10 mM stock solution in water or PBS.

  • Solvent for Linker-Payload: Anhydrous Dimethyl sulfoxide (DMSO).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed.

    • Reaction Buffer: PBS containing 1 mM EDTA, pH 7.0-7.5, degassed.

  • Quenching Reagent (Optional): N-acetylcysteine.

  • Purification:

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

    • HIC Buffers:

      • Buffer A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[16]

      • Buffer B: 25 mM Sodium Phosphate, pH 7.0.[16]

  • Safety: Appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, safety glasses, and a respirator if handling the powdered payload.[17][18]

Detailed Experimental Protocols

Protocol 1: Antibody Reduction

Rationale: This step partially reduces the interchain disulfide bonds of the antibody to generate a controlled number of reactive thiol groups. TCEP is a preferred reducing agent as it is stable, odorless, and does not interfere with the subsequent maleimide reaction.[9][] The molar excess of TCEP to antibody is a critical parameter for controlling the final DAR.

Procedure:

  • Prepare the antibody in the Reaction Buffer at a concentration of 5-10 mg/mL. Ensure the buffer is degassed to prevent re-oxidation of thiols.[14][15]

  • Add a calculated amount of freshly prepared TCEP stock solution to the antibody solution. A typical starting point is a 3- to 10-fold molar excess of TCEP per mole of antibody.[14]

  • Incubate the reaction mixture at 37°C for 60-90 minutes.[12]

  • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column to prevent over-reduction.[] The purified, reduced antibody should be used immediately in the next step.

ParameterRecommended RangeRationale
Antibody Concentration 2-10 mg/mLHigher concentrations can improve reaction kinetics.
TCEP Molar Excess 3 - 10xKey parameter to control the average DAR. Higher excess leads to more reduced disulfides and a higher potential DAR.
Incubation Time 60 - 90 minBalances sufficient reduction with minimizing potential protein degradation.
Incubation Temperature 37°CFacilitates the reduction reaction.
Buffer pH 7.0 - 7.5Optimal for TCEP activity and antibody stability.
Protocol 2: Conjugation Reaction

Rationale: The maleimide group of the linker-payload reacts with the newly formed thiol groups on the antibody. The reaction is performed in a buffer free of thiols at a pH of 6.5-7.5 to ensure specificity.[15] A slight molar excess of the Maleimide-PEG4-MMAE is used to drive the reaction to completion. The payload is dissolved in DMSO to ensure solubility.

Procedure:

  • Immediately before use, dissolve the Maleimide-PEG4-MMAE in anhydrous DMSO to prepare a 10 mM stock solution.[10]

  • To the purified, reduced antibody solution from Protocol 1, add the Maleimide-PEG4-MMAE stock solution. A typical starting point is a 10- to 20-fold molar excess of the linker-payload over the antibody.[9][11] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction for 2 hours at room temperature (or overnight at 4°C), protected from light.[10][11]

  • (Optional) The reaction can be quenched by adding a 50-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Proceed immediately to the purification step.

Protocol 3: ADC Purification

Rationale: Purification is essential to remove unreacted linker-payload, which is highly toxic, and any protein aggregates formed during the conjugation process. A common and effective method is Hydrophobic Interaction Chromatography (HIC), which can separate ADC species based on their DAR.[3][16][20][21] As more hydrophobic drug molecules are conjugated to the antibody, the resulting ADC becomes more hydrophobic and is retained longer on the HIC column.[1][22]

G cluster_workflow ADC Purification & Characterization Workflow Start Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC Separates by DAR SEC Size Exclusion Chromatography (SEC) HIC->SEC Checks for Aggregates UVVis UV-Vis Spectroscopy HIC->UVVis Calculates Avg. DAR End Purified & Characterized ADC (Known DAR & Purity) HIC->End MS Mass Spectrometry (Native or Denatured) SEC->MS Confirms Mass & DAR SEC->End MS->End UVVis->End

Figure 2. Workflow for ADC purification and characterization.

Procedure (HIC-HPLC):

  • Column: Use a suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[16]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[16]

  • Sample Preparation: Adjust the crude ADC sample with a high-salt buffer to match the initial binding conditions (e.g., ~0.5 M Ammonium Sulfate).[16]

  • Gradient: Equilibrate the column in ~33% Mobile Phase B. Elute the ADC species using a linear gradient from 33% to 100% Mobile Phase B over 30 column volumes.[16] Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).

  • Collect fractions corresponding to the desired DAR species for further use.

Characterization of the ADC

Accurate characterization is critical to ensure the quality, consistency, and efficacy of the prepared ADC.[23]

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR and the distribution of different drug-loaded species are key quality attributes.[3][22]

  • Hydrophobic Interaction Chromatography (HIC): As described in the purification protocol, HIC is the primary method for determining the distribution of DAR species.[3][] The weighted average DAR can be calculated from the relative peak areas of the different species (DAR 0, 2, 4, 6, 8).[22][]

  • UV-Vis Spectrophotometry: This is a simple and rapid method to determine the average DAR.[22][25] It requires measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength where the payload has maximum absorbance) and using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.[3][25]

  • Mass Spectrometry (MS): Native SEC-MS or RPLC-MS (after reduction) can provide precise mass information for the intact ADC or its subunits, respectively.[23][26][27] This allows for unambiguous confirmation of the DAR for each species and calculation of the average DAR.[][25][26]

MethodInformation ProvidedAdvantagesLimitations
HIC-HPLC DAR Distribution, Average DAR, PurityResolves different DAR species, native conditions.[22][25]Peak identification may require confirmation by MS.[]
UV-Vis Average DARRapid and simple.[22][25]Provides only the average DAR, not the distribution.[25]
Mass Spec. Exact Mass, DAR ConfirmationUnambiguous identification of species.[26][27]Requires specialized equipment and expertise.
Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC-HPLC is the standard method for quantifying high molecular weight species (aggregates) and fragments.[1][26][27] The analysis should be performed under native conditions to assess the integrity of the final ADC product. A high-purity ADC preparation should show a minimal percentage of aggregates (typically <5%).

Safety and Handling Precautions

Monomethyl Auristatin E (MMAE) and its conjugates are highly potent cytotoxic agents and must be handled with extreme caution in a controlled environment.[28]

  • Engineering Controls: All handling of the powdered linker-payload and concentrated solutions should be performed inside a certified chemical fume hood or a biological safety cabinet.[17][28]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable, solid-front gown, safety glasses or goggles, and shoe covers.[17][18] A respirator should be used when handling the powder form of the drug.[17][28]

  • Waste Disposal: All contaminated materials (tubes, tips, gloves, gowns, excess reagents) must be treated as cytotoxic waste and disposed of according to institutional and local regulations, typically via incineration.[17][28][29]

  • Spill Management: A cytotoxic spill kit must be readily available.[18] Only trained personnel should clean up spills, following established procedures to prevent exposure and contamination.[17][28][30]

References

  • Monomethyl auristatin E - Wikipedia. [Link]

  • Purification of ADCs by HIC - Creative Biolabs. [Link]

  • Tumor Radiosensitization by Monomethyl Auristatin E: Mechanism of Action and Targeted Delivery - AACR Journals. [Link]

  • Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments. [Link]

  • Understanding hydrophobic interaction chromatography (HIC) purification of an antibody drug conjugate (ADC) using design of experiments (DoE) and first principles based modeling - American Chemical Society. [Link]

  • Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed. [Link]

  • Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. [Link]

  • Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - MDPI. [Link]

  • SEC-MS: a “powerful tool” for ADC analysis, find researchers. [Link]

  • MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology. [Link]

  • Characterization of a Novel Antibody Drug Conjugate Mimic by Size-Exclusion and Hydrophobic Interaction Chromatography | LCGC International. [Link]

  • A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed. [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC | LabRulez LCMS. [Link]

  • Analysis of Antibody Drug Conjugates Using SEC and Mass Spectrometry - Agilent. [Link]

  • Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. [Link]

  • UV-based Spectral Identity and Purity Confirmation of Antibody-drug Conjugates using the Alliance™ iS Bio PDA HPLC System - Waters Corporation. [Link]

  • Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog. [Link]

  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications - HealthHub. [Link]

  • Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates - J-Stage. [Link]

  • Complete ADC conjugation in just 3 hours: Speed without compromise. [Link]

  • Addressing the Challenges of Drug-to-Antibody Measurement - Chromatography Online. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. [Link]

  • Safe handling of cytotoxic drugs in the workplace - HSE. [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS - Environmental Health & Safety. [Link]

  • Methods for site-specific drug conjugation to antibodies - PMC - NIH. [Link]

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Method

Application Notes &amp; Protocols for Handling Air-Sensitive 2-amino-3-(4-sulfanylphenyl)propanoic acid

Introduction: The Challenge of Thiol Reactivity 2-amino-3-(4-sulfanylphenyl)propanoic acid, a thiol-containing non-canonical amino acid, presents significant handling challenges due to the high reactivity of its sulfanyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Thiol Reactivity

2-amino-3-(4-sulfanylphenyl)propanoic acid, a thiol-containing non-canonical amino acid, presents significant handling challenges due to the high reactivity of its sulfanyl (-SH) group. The primary degradation pathway for this and other thiol-containing compounds is oxidation.[1] In the presence of atmospheric oxygen, the thiol is readily oxidized to form a disulfide-bridged dimer. This dimerization not only consumes the active compound but can also lead to the formation of insoluble precipitates and complicate reaction mechanisms and purification processes.[1] The propensity for oxidation is often pH-dependent, with deprotonation to the more nucleophilic thiolate anion at higher pH values accelerating the process.[2]

For researchers, scientists, and drug development professionals, maintaining the integrity of 2-amino-3-(4-sulfanylphenyl)propanoic acid is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the principles and detailed protocols for the effective handling of this air-sensitive compound, ensuring its stability and reactivity are preserved for its intended applications.

Foundational Principles of Handling Air-Sensitive Compounds

The successful manipulation of air-sensitive reagents hinges on the rigorous exclusion of atmospheric oxygen and moisture.[3][4] This is achieved through the use of specialized equipment and techniques designed to create and maintain an inert atmosphere, typically using nitrogen or argon gas.[3]

The Inert Atmosphere: Nitrogen vs. Argon

Both nitrogen and argon are suitable for creating an inert environment. Argon, being denser than air, can provide a more stable blanket over a reaction, while nitrogen is a more economical choice. For most applications involving thiols, high-purity nitrogen is sufficient.

Essential Equipment: Gloveboxes and Schlenk Lines

The two primary pieces of equipment for handling air-sensitive compounds are the glovebox and the Schlenk line.

  • Glovebox: A sealed enclosure that provides a large working space with a continuously purified inert atmosphere.[4][5][6][7][8][9] Gloveboxes are ideal for complex manipulations and for storing air-sensitive reagents.[7][8][9]

  • Schlenk Line: A dual-manifold system that provides both an inert gas line and a vacuum line.[5][10][11][12] This setup allows for the manipulation of air-sensitive compounds in standard laboratory glassware (Schlenk flasks) through cycles of evacuation and backfilling with inert gas.[3][10][11]

The choice between a glovebox and a Schlenk line depends on the scale of the experiment, the sensitivity of the compound, and the specific manipulations required.[5]

Essential Preparatory Procedures

Glassware Preparation

All glassware must be scrupulously dried to remove adsorbed water, which can interfere with reactions and contribute to degradation.

  • Procedure:

    • Clean all glassware thoroughly.

    • Oven-dry the glassware at a minimum of 125°C for at least 4 hours, or preferably overnight.[1]

    • Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.

    • For Schlenk line techniques, assemble the glassware while still warm and immediately place it under a vacuum/inert gas cycle.[1][3]

Solvent Degassing

Solvents contain dissolved oxygen that must be removed prior to use with air-sensitive compounds.[1] Common degassing methods include:

  • Freeze-Pump-Thaw: This is the most effective method for removing dissolved air. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[3][4]

  • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (at least 30 minutes) can displace dissolved oxygen.[1][4] This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.

  • Sonication Under Vacuum: Brief sonication of the solvent under a light vacuum can also facilitate the removal of dissolved gases.[1][4]

Protocols for Handling 2-amino-3-(4-sulfanylphenyl)propanoic acid

The following protocols provide step-by-step guidance for common manipulations of 2-amino-3-(4-sulfanylphenyl)propanoic acid.

Protocol for Weighing and Preparing a Stock Solution

This protocol is best performed in a glovebox to ensure the highest level of protection against atmospheric exposure.

  • Materials:

    • 2-amino-3-(4-sulfanylphenyl)propanoic acid

    • Anhydrous, degassed solvent (e.g., DMSO, DMF)[13]

    • Analytical balance (inside the glovebox)

    • Spatula

    • Weighing paper

    • Appropriate volumetric flask or vial with a septum-sealed cap

    • Magnetic stir bar

  • Procedure:

    • Introduce all necessary materials into the glovebox antechamber and perform at least three purge-and-refill cycles.[3]

    • Inside the glovebox, place the weighing paper on the analytical balance and tare.

    • Carefully weigh the desired amount of 2-amino-3-(4-sulfanylphenyl)propanoic acid.

    • Transfer the weighed solid to the volumetric flask or vial.

    • Add the magnetic stir bar.

    • Using a pipette, add the degassed solvent to the desired volume.

    • Seal the flask or vial with the septum-sealed cap.

    • Stir the solution until the solid is fully dissolved.

    • The stock solution should be stored under an inert atmosphere, protected from light.[14]

Protocol for Setting up a Reaction using Schlenk Line Technique

This protocol outlines the procedure for setting up a reaction involving 2-amino-3-(4-sulfanylphenyl)propanoic acid using a Schlenk line.

  • Materials:

    • Schlenk flask with a magnetic stir bar

    • Rubber septa

    • Schlenk line with nitrogen or argon supply and vacuum pump

    • Syringes and needles (oven-dried)

    • Stock solution of 2-amino-3-(4-sulfanylphenyl)propanoic acid in a septum-sealed vial

    • Other reaction reagents and degassed solvents

  • Procedure:

    • Assemble the oven-dried Schlenk flask with a condenser (if required) and a rubber septum on the side arm.

    • Connect the flask to the Schlenk line via flexible tubing.

    • Perform at least three vacuum/inert gas cycles on the reaction flask to ensure an inert atmosphere.[3]

    • Leave the flask under a positive pressure of inert gas.

    • Introduce the degassed solvent into the reaction flask via a cannula or a syringe.[10]

    • To add the stock solution of 2-amino-3-(4-sulfanylphenyl)propanoic acid, use a gas-tight syringe that has been flushed with inert gas.

    • Pierce the septum of the stock solution vial with the syringe needle and withdraw the desired volume.

    • Inject the solution into the reaction flask through the septum.

    • Proceed with the addition of other reagents in a similar manner.

    • Maintain a positive pressure of inert gas throughout the reaction.

Visual Workflows

Workflow for Preparing Glassware and Solvents

G cluster_glassware Glassware Preparation cluster_solvent Solvent Degassing g1 Clean Glassware g2 Oven-Dry (≥125°C, ≥4h) g1->g2 g3 Cool Under Inert Gas g2->g3 Ready for Use Ready for Use g3->Ready for Use s1 Choose Degassing Method s2 Freeze-Pump-Thaw (x3) s1->s2 Most Rigorous s3 Sparging (≥30 min) s1->s3 Common Practice s2->Ready for Use s3->Ready for Use

Caption: Workflow for the preparation of glassware and solvents for handling air-sensitive compounds.

Workflow for Handling 2-amino-3-(4-sulfanylphenyl)propanoic acid

G start Start: Handling Air-Sensitive Compound weighing Weighing in Glovebox start->weighing dissolving Dissolving in Degassed Solvent weighing->dissolving storage Store Stock Solution Under Inert Gas dissolving->storage reaction_setup Reaction Setup storage->reaction_setup schlenk_line Schlenk Line Technique reaction_setup->schlenk_line glovebox_rxn Glovebox Reaction reaction_setup->glovebox_rxn transfer Transfer Solution via Syringe/Cannula schlenk_line->transfer glovebox_rxn->transfer reaction Run Reaction Under Inert Atmosphere transfer->reaction end End: Reaction in Progress reaction->end

Caption: Decision and action workflow for handling 2-amino-3-(4-sulfanylphenyl)propanoic acid.

Storage, and Disposal

Storage
  • Solid Compound: Store solid 2-amino-3-(4-sulfanylphenyl)propanoic acid in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or a desiccator flushed with nitrogen).[13] Storage at low temperatures (-20°C) is recommended to minimize degradation over time.[13][15][16]

  • Stock Solutions: Stock solutions should be stored in septum-sealed vials under an inert gas headspace.[13] Storage at -20°C or -80°C is recommended.[17] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[13]

Disposal

Thiol-containing compounds are known for their strong, unpleasant odors.[18][19][20] Proper disposal is crucial to mitigate this issue and ensure laboratory safety.

  • Quenching: Excess thiol in a reaction mixture can be quenched by the addition of a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide.[21] This converts the thiol to a less odorous disulfide or sulfonic acid.[21]

  • Waste Streams:

    • Liquid Waste: Collect all liquid waste containing 2-amino-3-(4-sulfanylphenyl)propanoic acid into a designated hazardous waste container.[13][18]

    • Solid Waste: Contaminated solid waste (e.g., weighing paper, pipette tips) should be placed in a sealed bag and disposed of as hazardous waste.[19]

  • Glassware Decontamination: All glassware that has been in contact with the thiol should be decontaminated by soaking in a bleach solution overnight before routine cleaning.[18][19]

Troubleshooting

Problem Potential Cause Solution
Low reaction yield or incomplete reaction Oxidation of 2-amino-3-(4-sulfanylphenyl)propanoic acid to the disulfide.[1]- Ensure all solvents are thoroughly degassed.[1]- Improve inert atmosphere technique (e.g., increase inert gas flow, check for leaks in the system).[1]- Use freshly prepared stock solutions.
Formation of a white precipitate The disulfide dimer is often less soluble than the corresponding thiol.[1]This is a strong indicator of oxidation. Re-evaluate and improve all aspects of the inert atmosphere technique.[1]
Inconsistent results between experiments Degradation of the compound during storage or handling.- Store the solid compound and stock solutions under an inert atmosphere at low temperatures.[13][15]- Adhere strictly to the outlined handling protocols for every experiment.

References

  • Schlenk line - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. (n.d.). Retrieved March 28, 2026, from [Link]

  • Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024, March 28). Retrieved March 28, 2026, from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Retrieved March 28, 2026, from [Link]

  • Air-free technique - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]

  • A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. (2011, December 6). Retrieved March 28, 2026, from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). Retrieved March 28, 2026, from [Link]

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications. (2023, January 29). Retrieved March 28, 2026, from [Link]

  • The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • High Quality Glove Boxes | Cleatech. (n.d.). Retrieved March 28, 2026, from [Link]

  • Glove Box by Vacuum Technology Inc for Controlled and Safe Laboratory Environments. (n.d.). Retrieved March 28, 2026, from [Link]

  • Safely handling air-sensitive products - Cleanroom Technology. (2018, May 4). Retrieved March 28, 2026, from [Link]

  • Guides - Chemistry LibreTexts. (2024, October 15). Retrieved March 28, 2026, from [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved March 28, 2026, from [Link]

  • How to Work with Thiols-General SOP. (n.d.). Retrieved March 28, 2026, from [Link]

  • SOP FOR STENCH CHEMICALS - Columbia | Research. (n.d.). Retrieved March 28, 2026, from [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). Retrieved March 28, 2026, from [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.). Retrieved March 28, 2026, from [Link]

  • 7 General techniques for handling air-sensitive compounds - Oxford Academic. (2023, October 31). Retrieved March 28, 2026, from [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions - MDPI. (2002, November 24). Retrieved March 28, 2026, from [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography? - Reddit. (2013, October 18). Retrieved March 28, 2026, from [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. (n.d.). Retrieved March 28, 2026, from [Link]

  • (2R)-2-Amino-3-sulfanylpropanoic acid hydrochloride - ChemBK. (2024, April 9). Retrieved March 28, 2026, from [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). Retrieved March 28, 2026, from [Link]

  • (PDF) Effects of storage conditions on thiol disulfide homeostasis - ResearchGate. (2025, December 23). Retrieved March 28, 2026, from [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-Amino-3-sulfanylpropanoic acid;sulfanide | C3H8NO2S2- | CID 19093177 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride during synthesis

Topic: Handling, Synthesis, and Oxidation Prevention of 2-Amino-3-(4-sulfanylphenyl)propanoic Acid Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Handling, Synthesis, and Oxidation Prevention of 2-Amino-3-(4-sulfanylphenyl)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride (commonly referred to as 4-mercaptophenylalanine hydrochloride or pSHF).

This non-canonical amino acid is highly prized in drug development and synthetic biology for its ability to bind noble metals (like Gold)[1] and act as an optical trigger for protein folding[2]. However, researchers frequently encounter severe oxidation issues during its synthesis, cleavage, and storage. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure the integrity of your synthesized compounds.

Part 1: The Causality of Thiophenol Oxidation

To troubleshoot oxidation, we must first understand the structural difference between 4-mercaptophenylalanine and standard aliphatic thiols like cysteine.

The sulfanyl group (-SH) in 4-mercaptophenylalanine is attached directly to a phenyl ring, making it a thiophenol . The aromatic ring stabilizes the deprotonated state via resonance, drastically lowering its pKa to approximately 6.0 (compared to cysteine's pKa of ~8.3). Consequently, at a physiological pH of 7.4—or even in slightly acidic buffers—a significant fraction of the molecule exists as the highly nucleophilic thiolate anion (Ar-S⁻) . This thiolate form rapidly reacts with dissolved oxygen or trace transition metals to form disulfide dimers (Ar-S-S-Ar) or irreversible higher oxidation states (sulfinic/sulfonic acids)[3].

OxidationMechanism Thiol Free Thiol (Ar-SH) pKa ~6.0 Thiolate Thiolate Anion (Ar-S⁻) Highly Nucleophilic Thiol->Thiolate pH > 6.0 Deprotonation Disulfide Disulfide Dimer (Ar-S-S-Ar) Thiolate->Disulfide O2, Trace Metals Oxidation Rescue TCEP Reduction (pH 1.5 - 9.0) Disulfide->Rescue Addition of TCEP Rescue->Thiol Disulfide Cleavage

Fig 1: pH-dependent oxidation pathway of thiophenols and TCEP-mediated rescue mechanism.

Part 2: Diagnostic FAQs

Q: My LC-MS analysis of the synthesized peptide shows a mass shift of -2 Da. What is happening? A: A -2 Da mass shift indicates the loss of two hydrogen atoms, which is the classic signature of disulfide bond formation (dimerization) between two 4-mercaptophenylalanine residues[4]. If you observe mass shifts of +16 Da or +32 Da, your compound has undergone irreversible over-oxidation to sulfenic (-SOH) or sulfinic (-SO₂H) acids, likely due to prolonged exposure to atmospheric oxygen.

Q: Why does my 4-mercaptophenylalanine oxidize even when stored as a lyophilized powder? A: Even in the solid state, ambient humidity and trace oxygen can induce oxidation. While 4[4], the high reactivity of the thiophenol moiety requires strict storage conditions. Always store the lyophilized powder under an inert argon atmosphere at -20°C.

Q: Should I use DTT or TCEP to rescue my oxidized batch? A: You must use TCEP (Tris(2-carboxyethyl)phosphine) . DTT (Dithiothreitol) requires a basic pH (7.0–9.5) to be effective[4]. In this pH range, any successfully reduced 4-mercaptophenylalanine will immediately revert to the highly reactive thiolate anion and re-oxidize the moment it is exposed to air. TCEP, however, 5[5], allowing you to perform the reduction in acidic conditions (pH < 4.0) where the thiophenol remains safely protonated.

Quantitative Comparison of Reducing Agents
Reducing AgentOptimal pH RangeVolatilityRisk of Mixed DisulfidesRecommended Molar Excess
TCEP·HCl 1.5 – 9.0Non-volatileNone (Thiol-free)3 – 5x
DTT 7.0 – 9.5LowHigh5 – 10x
β-Mercaptoethanol 7.0 – 9.0HighHigh> 10x

Part 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every procedure below is designed as a self-validating system . You will not just perform the steps; you will analytically confirm the success of the intervention at the end of the workflow.

SOP 1: Anaerobic Cleavage from Solid Support (SPPS)

During Solid Phase Peptide Synthesis (SPPS), the removal of protecting groups generates highly reactive carbocations that can alkylate the free thiophenol. Furthermore, exposure to air during resin cleavage guarantees oxidation. This protocol utilizes 6[6] under strictly anaerobic conditions.

Step-by-Step Methodology:

  • Prepare Cleavage Cocktail: Formulate a modified Reagent K cocktail: 90% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIPS), 2.5% Ethanedithiol (EDT), and 2.5% degassed ultra-pure water.

  • Degas Solvents: Sparge the cleavage cocktail with Argon gas for 15 minutes to displace dissolved oxygen.

  • Cleavage Reaction: Add the cocktail to the resin. Seal the vessel under an Argon headspace and agitate in the dark for 2 hours at room temperature.

  • Cold Ether Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into 10 volumes of ice-cold (-20°C) diethyl ether. Centrifuge at 4,000 x g for 5 minutes.

  • Acidic Resuspension: Decant the ether and immediately resuspend the pellet in a highly acidic buffer (0.1% TFA in 50/50 Water/Acetonitrile). Keeping the pH < 4.0 ensures the thiophenol remains protonated.

  • System Validation (Ellman's Assay): Take a 10 µL aliquot and react it with DTNB (Ellman's reagent). A rapid shift to a yellow color (absorbance at 412 nm) validates that the free thiol has been successfully preserved.

CleavageWorkflow Step1 1. Prepare Cocktail TFA/TIPS/EDT/H2O Step2 2. Degas Solvents Argon Sparging (15 min) Step1->Step2 Step3 3. Cleavage Reaction 2 Hours, Dark, Inert Atm Step2->Step3 Step4 4. Cold Ether Precipitation -20°C, Centrifuge Step3->Step4 Step5 5. Acidic Resuspension 0.1% TFA (pH < 4) Step4->Step5 Step6 6. LC-MS / Ellman's Assay Validate Free Thiol Step5->Step6

Fig 2: Anaerobic SPPS cleavage workflow with built-in validation for free thiol preservation.

SOP 2: Post-Synthesis Disulfide Reduction and Rescue

If your LC-MS diagnostic indicates dimerization (-2 Da), you must reduce the disulfide bonds. Because3[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer adjusted to pH 4.5. Sparge with Argon for 10 minutes.

  • Solubilization: Dissolve the oxidized peptide/amino acid in the buffer to a final concentration of 1 mg/mL.

  • TCEP Addition: Add a 5-fold molar excess of TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Incubation: Flush the reaction vial with Argon, seal it, and incubate for 30 minutes at room temperature.

  • System Validation (LC-MS): Inject a sample into the LC-MS. The disappearance of the dimer peak (2M - 2H) and the reappearance of the monomeric target mass validates the rescue.

  • Storage: Flash-freeze the reduced solution in liquid nitrogen and lyophilize immediately. Store the resulting powder at -20°C under Argon.

References

  • Sigma-Aldrich. "2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride."

  • Organic Process Research & Development (ACS Publications). "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview."6

  • Bachem. "Reversal of inadvertent oxidation of cys-containing peptides." 4

  • Bio-Synthesis. "Disulfide reduction using TCEP reaction." 5

  • Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection—Section 2.1." 3

  • ChemRxiv. "A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes." 1

  • Journal of the American Chemical Society. "Aminothiotyrosine Disulfide, an Optical Trigger for Initiation of Protein Folding." 2

Sources

Optimization

Technical Support Center: Optimizing Peptide Yield with 4-Mercaptophenylalanine (Mpa)

From the desk of the Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-mercaptophenylalanine (Mpa). This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-mercaptophenylalanine (Mpa). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges of this amino acid and maximize your peptide synthesis yields.

Core Challenges: Understanding the Reactivity of 4-Mercaptophenylalanine

4-Mercaptophenylalanine, an analog of cysteine, is prized for its unique thiol (-SH) group on the phenyl ring. This functional group is also the primary source of difficulty during Solid-Phase Peptide Synthesis (SPPS). The core challenge is the high susceptibility of the thiol group to oxidation .

Under common synthesis conditions, two Mpa residues can readily oxidize to form a disulfide bond (-S-S-), leading to the undesired dimerization of your peptide.[1][2] This not only consumes your target peptide but also introduces a significant impurity that can be difficult to remove. Further oxidation to sulfenic, sulfinic, or sulfonic acids can also occur, especially with prolonged air exposure.[3]

Our optimization strategy, therefore, revolves around two key principles:

  • Protection: Shielding the thiol group during synthesis.[4]

  • Prevention: Creating an environment that minimizes oxidation during cleavage and handling.[3]

Frequently Asked Questions (FAQs)

Q1: My final peptide product shows a mass corresponding to a dimer. What happened?

This is the most common issue and is almost certainly due to the oxidation of the Mpa thiol groups, forming an intermolecular disulfide bond. This can happen during coupling, but it is most prevalent during the final cleavage and deprotection step if the proper scavengers are not used.[3]

Q2: Which protecting group is best for the Mpa thiol group?

For Fmoc-based SPPS, the Trityl (Trt) group is a robust and widely used choice for protecting the Mpa side chain. It is stable under the basic conditions of Fmoc removal (piperidine) but is efficiently removed by strong acid (TFA) during the final cleavage. Its bulkiness also helps to minimize side reactions.[5]

Q3: Can I use the same cleavage cocktail for my Mpa-containing peptide as I do for other peptides?

No, this is strongly discouraged. A standard cleavage cocktail like TFA/TIS/Water is often insufficient to prevent Mpa oxidation.[6] You must use a cocktail containing a reducing scavenger to keep the thiol in its reduced state.[3]

Q4: My peptide has low solubility after cleavage. Is this related to the Mpa residue?

It can be. While peptide aggregation can be sequence-dependent, the formation of disulfide-linked oligomers due to Mpa oxidation can significantly decrease solubility.[7] Ensuring complete reduction during cleavage is the first step to troubleshooting this issue.

Troubleshooting Guide: From Synthesis to Purification

This section provides a problem-oriented approach to resolving common issues encountered when synthesizing peptides with 4-mercaptophenylalanine.

Problem 1: Low Coupling Efficiency at the Mpa Residue
  • Probable Cause: Steric hindrance from the bulky Fmoc-Mpa(Trt)-OH residue can slow down the coupling reaction, leading to deletion sequences. This is especially true if the preceding amino acid is also bulky.[8]

  • Recommended Solution:

    • Extended Coupling Time: Increase the coupling reaction time for the Mpa residue to 2-4 hours.

    • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated Fmoc-Mpa(Trt)-OH.[8]

    • Choice of Coupling Reagents: Use a potent coupling reagent combination like HATU/HOAt or HCTU, which are known to be effective for sterically hindered amino acids.

Problem 2: Significant Dimer Formation in Crude Product
  • Probable Cause: This indicates oxidation is occurring, most likely during the final cleavage from the resin. The carbocations generated from deprotection can promote oxidation if not properly scavenged, and exposure to air is a major contributor.[3][9]

  • Recommended Solution: Optimized Cleavage Protocol

    • The key is to include a reducing agent in your cleavage cocktail. 1,2-ethanedithiol (EDT) is highly effective at maintaining a reducing environment and preventing disulfide bond formation.[3]

Cocktail NameComposition (v/v/v/w)Application Notes
Standard (Not Recommended) 95% TFA / 2.5% TIS / 2.5% WaterLacks a reducing agent. High risk of Mpa oxidation.[6]
Reagent K (Modified) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRecommended. EDT is the critical component for keeping the Mpa thiol reduced.[3][9]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% Water / 2.5% EDT / 2% DMS / 1.5% NH₄IExcellent for peptides also containing methionine, as it prevents Met oxidation.[10]
Problem 3: Unidentified Side Products and Impurities
  • Probable Cause: Incomplete deprotection of the Trityl group or re-attachment of the cleaved Trityl carbocation to other nucleophilic residues (like Tryptophan) can occur if scavengers are inefficient.

  • Recommended Solution:

    • Use of Scavengers: Triisopropylsilane (TIS) is an excellent carbocation scavenger. Ensure it is included in your cleavage cocktail.[9]

    • Precipitation and Washing: After cleavage, precipitate the peptide in cold methyl-tert-butyl ether (MTBE). Wash the crude peptide pellet thoroughly with cold ether multiple times to remove the cleaved protecting groups and scavengers.

Experimental Protocols & Workflows

Protocol 1: Optimized Coupling of Fmoc-Mpa(Trt)-OH

This protocol assumes a standard 0.1 mmol synthesis scale.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for the standard deprotection time.

  • Washing: Wash the resin thoroughly with DMF (6x).

  • Activation: In a separate vessel, dissolve Fmoc-Mpa(Trt)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • First Coupling: Add the activation mixture to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Second Coupling (Optional but Recommended): Repeat steps 3 and 4 for a second 2-hour coupling to ensure maximum incorporation and minimize deletion sequences.[8]

  • Washing and Capping: Wash the resin with DMF (6x). Perform a capping step with acetic anhydride/pyridine if desired.

Workflow Diagram: Optimized Mpa Coupling

G cluster_deprotection Deprotection cluster_coupling Double Coupling cluster_final Completion deprotect Treat with 20% Piperidine/DMF wash1 Wash with DMF (6x) deprotect->wash1 activate Activate Fmoc-Mpa(Trt)-OH with HATU/HOAt/DIPEA wash1->activate couple1 Couple to Resin (2 hr) activate->couple1 wash2 Wash with DMF (3x) couple1->wash2 couple2 Couple to Resin (2 hr) wash2->couple2 wash3 Final Wash & Continue Synthesis couple2->wash3

Caption: Workflow for the recommended double-coupling protocol for Mpa.

Protocol 2: Cleavage and Deprotection
  • Preparation: Prepare the cleavage cocktail (Reagent K modified: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT) fresh. Use approximately 10 mL per 0.1 mmol of resin.[9]

  • Reaction: Add the cleavage cocktail to the dried peptide-resin in a sealed vessel. Gently agitate at room temperature for 3-4 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of ice-cold MTBE. A white precipitate of the peptide should form.

  • Isolation: Centrifuge the suspension (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Immediately analyze the crude product via LC-MS to confirm the mass and assess purity. Look for the target mass and the absence of the dimer mass (+target mass - 2 Da). Mass spectrometry is a key tool for identifying oxidative modifications.[11][12]

Diagram: The Problem of Mpa Oxidation

G cluster_0 Two Peptide Chains (Reduced) cluster_1 Dimer (Oxidized) P1 Peptide-Mpa-SH Dimer Peptide-Mpa-S-S-Mpa-Peptide P1->Dimer Oxidation (e.g., Air, TFA) P2 Peptide-Mpa-SH P2->Dimer Oxidation (e.g., Air, TFA)

Caption: Oxidation of two Mpa thiols to form an unwanted disulfide bridge.

Diagram: The Role of a Reducing Scavenger

G Resin Peptide-Mpa(Trt)-Resin Cleavage Cleavage Cocktail (TFA + EDT) Resin->Cleavage ReducedPeptide Reduced Peptide Peptide-Mpa-SH Cleavage->ReducedPeptide Desired Path OxidizedPeptide Oxidized Dimer (Side Product) Cleavage->OxidizedPeptide Undesired Path EDT EDT (Reducing Agent) EDT->Cleavage Maintains Reducing Environment EDT->OxidizedPeptide Prevents

Caption: EDT in the cleavage cocktail prevents oxidation, favoring the desired product.

References

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Angeletti, R. H., et al. (1997). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 49(4), 339-45. [Link]

  • ResearchGate. (2020, February 9). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Angewandte Chemie. (2018, December 10). Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation. [Link]

  • Tetras. IMPROVING PEPTIDE SYNTHESIS. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Antioxidants & Redox Signaling. (2015). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. [Link]

  • AmbioPharm. (2026, March 23). Choosing the Right Peptide Synthesis Strategy for Late-Stage Development and Manufacturing. [Link]

  • Journal of Agricultural and Food Chemistry. (2001). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. [Link]

  • Biochimica et Biophysica Acta (BBA) - General Subjects. (2018). Detection, identification, and quantification of oxidative protein modifications. [Link]

  • ResearchGate. Identification of Peptide Oxidation by Tandem Mass Spectrometry. [Link]

  • The FEBS Journal. (2018). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. [Link]

  • MDPI. (2026, March 25). Artificial Oxidation: A Major Challenge in Implementing Multi-Attribute Methods for Therapeutic Protein Analysis. [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Frontiers in Chemistry. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • Scientific Reports. (2016). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Current Protocols in Protein Science. (2017, November 15). Analysis of Disulfide Bond Formation. [Link]

Sources

Troubleshooting

Improving solubility of 2-amino-3-(4-sulfanylphenyl)propanoic acid in organic solvents

Welcome to the technical support center for 2-amino-3-(4-sulfanylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-3-(4-sulfanylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation with this compound. We will explore the underlying chemical principles governing its solubility and provide actionable protocols to overcome these issues.

Understanding the Challenge: The Zwitterionic Nature of 2-amino-3-(4-sulfanylphenyl)propanoic acid

2-amino-3-(4-sulfanylphenyl)propanoic acid, a derivative of phenylalanine, possesses both a basic amino group and an acidic carboxylic acid group. In its solid state and at its isoelectric point (pI) in solution, the molecule exists as a zwitterion, with a positively charged ammonium group and a negatively charged carboxylate group. This high degree of charge separation leads to strong intermolecular electrostatic interactions within the crystal lattice, resulting in high melting points and poor solubility in most organic solvents of low to moderate polarity.

The key to improving solubility lies in disrupting these strong zwitterionic interactions. This can be achieved by modifying the molecule to eliminate the zwitterionic state, either through salt formation or covalent derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 2-amino-3-(4-sulfanylphenyl)propanoic acid not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A1: The poor solubility is due to the zwitterionic nature of the amino acid. The strong electrostatic interactions between the positive and negative charges on adjacent molecules are more favorable than the interactions with non-polar or moderately polar organic solvent molecules. To dissolve the compound, you need to either use a highly polar solvent that can solvate the charged groups or modify the compound to remove its zwitterionic character.

Q2: I have tried using Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) with limited success. What can I do to improve solubility in these polar aprotic solvents?

A2: While DMSO and DMF are polar enough to dissolve small amounts of many amino acids, solubility can still be limited. Here are a few troubleshooting steps:

  • Heating: Gently warming the mixture can help overcome the lattice energy of the solid. However, be cautious of potential degradation, especially with the reactive sulfanyl group.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and improve the rate of dissolution.

  • Co-solvents: The addition of a small amount of a protic solvent like methanol or even water can sometimes improve solubility in polar aprotic solvents by helping to solvate the charged groups. However, this may not be suitable for all reaction conditions.

Advanced Troubleshooting: Chemical Modification for Enhanced Solubility

When simple solvent changes are insufficient, chemical modification of 2-amino-3-(4-sulfanylphenyl)propanoic acid is the most effective strategy. The two primary approaches are salt formation and derivatization.

Strategy 1: Salt Formation - Protonation or Deprotonation

The principle behind salt formation is to convert the zwitterion into either a cationic or anionic species.[1][2][3] This eliminates the zwitterionic state and often dramatically increases solubility in organic solvents, particularly polar protic solvents like alcohols.[1]

  • Acidic Salt Formation (Protonation): By adding a strong acid, the carboxylate group is protonated, leaving a net positive charge on the ammonium group. The resulting ammonium salt is often more soluble in organic solvents.

  • Basic Salt Formation (Deprotonation): By adding a strong base, the ammonium group is deprotonated, leaving a net negative charge on the carboxylate group. The resulting carboxylate salt can also exhibit improved solubility.

cluster_0 Solubility Troubleshooting: Salt Formation start Insoluble Zwitterion acid Add 1.1 eq. of Strong Acid (e.g., HCl in Dioxane) start->acid Protonation base Add 1.1 eq. of Strong Base (e.g., NaOMe in Methanol) start->base Deprotonation cation Formation of Cationic Salt (Ammonium Hydrochloride) acid->cation anion Formation of Anionic Salt (Sodium Carboxylate) base->anion test_solubility Test Solubility in Target Organic Solvent cation->test_solubility anion->test_solubility

Caption: Workflow for enhancing solubility through salt formation.

  • Preparation: Suspend 1.0 equivalent of 2-amino-3-(4-sulfanylphenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Acid Addition: While stirring, slowly add 1.1 equivalents of a solution of hydrochloric acid in a non-aqueous solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The solid may dissolve and then a new solid (the salt) may precipitate.

  • Isolation: If a precipitate forms, it can be isolated by filtration. If the salt remains in solution, the solvent can be removed under reduced pressure.

  • Solubility Testing: Test the solubility of the resulting hydrochloride salt in your desired organic solvent.

Strategy 2: Derivatization - Masking the Functional Groups

Derivatization involves covalently modifying the amino or carboxylic acid groups, or both, to create a less polar, non-zwitterionic molecule.[4][5][6] This is often the most effective method for achieving high solubility in a wide range of organic solvents.

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes the negative charge.

  • Acylation of the Amino Group: Protecting the amino group with an acyl group (e.g., Boc, Fmoc, or Acetyl) removes the positive charge.

Derivatization StrategyReagentsKey AdvantagesPotential Considerations
Esterification (Methyl Ester) Thionyl chloride in MethanolSimple, high-yielding reaction.Can be harsh; potential side reactions with the sulfanyl group.
Boc Protection (Amine) Di-tert-butyl dicarbonate (Boc)₂OMild reaction conditions; stable protecting group.Requires a subsequent deprotection step.
Combined Protection Esterification followed by Boc protectionResults in a highly soluble, non-polar derivative.Multi-step process.
  • Dissolution: Suspend 1.0 equivalent of 2-amino-3-(4-sulfanylphenyl)propanoic acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

  • Base Addition: Add a base such as sodium bicarbonate or sodium hydroxide to deprotonate the amino group.

  • Reagent Addition: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in the same organic solvent.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Boc protected amino acid with an organic solvent like ethyl acetate.

  • Purification: The product can be purified by column chromatography if necessary.

cluster_1 Solubility Troubleshooting: Derivatization start Insoluble Zwitterion esterification Esterification of Carboxylic Acid start->esterification acylation Acylation of Amino Group start->acylation ester Ester Derivative (e.g., Methyl Ester) esterification->ester amide Amide Derivative (e.g., N-Boc) acylation->amide ester->acylation Optional test_solubility Test Solubility in a Wide Range of Organic Solvents ester->test_solubility amide->esterification Optional amide->test_solubility both Esterification and Acylation fully_derivatized Fully Derivatized, Non-polar Molecule both->fully_derivatized fully_derivatized->test_solubility

Caption: Derivatization strategies to improve organic solvent solubility.

Summary and Key Takeaways

The solubility of 2-amino-3-(4-sulfanylphenyl)propanoic acid in organic solvents is inherently limited by its zwitterionic nature. A systematic approach to improving its solubility involves:

  • Optimization of Physical Conditions: Utilizing heat and sonication with highly polar aprotic solvents like DMSO and DMF.

  • Chemical Modification through Salt Formation: A straightforward method to disrupt the zwitterionic interactions, often leading to improved solubility in polar protic solvents.

  • Covalent Derivatization: The most robust method for achieving high solubility in a broad range of organic solvents by masking the charged functional groups.

By understanding the underlying chemical principles and applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 2-amino-3-(4-sulfanylphenyl)propanoic acid and proceed with their experimental objectives.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.
  • Blesic, M., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • Charoenchaikorn, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available from: [Link]

  • Theato, P., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Langmuir, 32(2), 575-84.
  • Maltese, G. C., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1718. Available from: [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(3).
  • Loo, R. R. O., & Loo, J. A. (2003). Derivatization-enhanced analysis of amino acids and peptides. U.S. Patent No. 6,649,414. Washington, DC: U.S.
  • Grosse Daldrup, J., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(20), 6828–6834. Available from: [Link]

  • Level, G., Fadul, M. V., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
  • Zhan, W., Wang, T., & Li, S. F. (2000). Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. Electrophoresis, 21(17), 3593-9.
  • Myasnichenko, D. S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1937–1944. Available from: [Link]

  • Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56058.
  • Gerstner, M. C., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15915-15927.
  • Lebedeva, O. I., et al. (2019). Effect of organic co-solvents on the solvation enthalpies of amino acids and dipeptides in mixed aqueous solutions. Journal of Molecular Liquids, 289, 111124.
  • Patel, K., & Singh, R. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 23-30.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Waters Corporation. (n.d.).
  • LookChem. (n.d.). Cas 84053-10-1,L-Phenylalanine, 4-mercapto-.
  • MedChemExpress. (n.d.). (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(4-sulfophenyl)propanoic acid.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid.
  • CymitQuimica. (n.d.). (S)-2-Amino-3-(4-sulfophenyl)propanoic acid.
  • MedchemExpress.com. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid.
  • ChemicalBook. (2026, March 12). 2-AMINO-3-BIPHENYL-4-YL-PROPIONIC ACID | 76985-08-5.
  • BLDpharm. (n.d.). BD6910-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate.

  • NextSDS. (n.d.). (S)-2-amino-3-(4-sulfophenyl)
  • Wikipedia. (n.d.). Propionic acid.
  • MedChemExpress. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid (Synonyms: (S)-p-Bromophenylalanine.
  • Sigma-Aldrich. (n.d.). (2S)-2-amino-3-(4-aminophenyl)propanoic acid | 943-80-6.

Sources

Optimization

Technical Support Center: Optimizing p-Mercaptophenylalanine Bioconjugation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low conjugation yields and high aggregation when working with p-mercaptophenylalanine (p-mercapto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low conjugation yields and high aggregation when working with p-mercaptophenylalanine (p-mercapto-Phe). This unnatural amino acid is a powerful tool for site-specific bioconjugation (such as in Antibody-Drug Conjugates), but its unique chemical properties demand specific handling in aqueous media.

Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind dimerization and provide self-validating protocols to ensure your success.

Part 1: Troubleshooting FAQs

Q1: Why does p-mercaptophenylalanine dimerize so rapidly compared to standard cysteine residues?

A: The root cause lies in the fundamental difference in the acid dissociation constant (pKa) of the respective thiol groups. Standard aliphatic thiols, such as those found in cysteine, have a pKa of approximately 8.3. In contrast, the thiol group in p-mercapto-Phe is attached directly to an aromatic ring, making it a thiophenol derivative. The experimentally measured pKa of thiophenol is 6.62 1.

At physiological or neutral pH (7.0 - 7.4), a significant fraction of p-mercapto-Phe exists as the deprotonated thiolate anion (-S⁻). This thiolate is highly nucleophilic and highly susceptible to rapid oxidative dimerization catalyzed by trace transition metals and dissolved oxygen. To prevent this, you must control the equilibrium by manipulating the aqueous environment.

Q2: Which reducing agent is optimal for maintaining the monomeric state without interfering with downstream bioconjugation?

A: Tris(2-carboxyethyl)phosphine (TCEP) is the gold standard for this application. Unlike Dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP is a phosphine-based reducing agent that does not contain a thiol group 2. This means TCEP will not compete with p-mercapto-Phe during downstream thiol-reactive conjugations (e.g., maleimide or haloacetamide coupling), allowing you to leave it in the reaction buffer.

Furthermore, TCEP effectively reduces disulfide bonds over a broad pH range (1.5 to 9.0) and is highly resistant to air oxidation 2. In contrast, DTT requires mildly basic conditions (pH > 7.5) to maintain its reducing power—which inadvertently exacerbates p-mercapto-Phe oxidation—and it oxidizes rapidly in aqueous solutions 3.

Q3: How should I formulate my aqueous buffers to prevent re-oxidation during the experiment?

A: Buffer formulation must address the three environmental drivers of oxidation: pH, trace metals, and oxygen.

  • pH Control: Maintain the buffer at a slightly acidic pH (e.g., pH 5.5 - 6.0) if your downstream chemistry permits. This keeps the p-mercapto-Phe predominantly in the protonated (-SH) state.

  • Chelation: Always include 1 to 5 mM EDTA or DTPA in your buffer. Trace transition metals (like Cu²⁺ and Ni²⁺ from purification columns) act as potent catalysts for thiolate oxidation [[4]](). Chelating these metals halts the catalytic cycle.

  • Degassing: Sparging the buffer with an inert gas (Argon or Nitrogen) for 30 minutes displaces dissolved oxygen, removing the primary electron acceptor in the oxidation pathway.

Part 2: Quantitative Comparison of Reducing Agents

To aid in your experimental design, the following table summarizes the quantitative and qualitative differences between common reducing agents when applied to aromatic thiols.

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
Mechanism Phosphine-mediated cleavageThiol-disulfide exchangeThiol-disulfide exchange
Thiol-Free? Yes (Does not interfere with maleimides)No (Must be removed prior to conjugation)No (Must be removed prior to conjugation)
Effective pH Range 1.5 – 9.07.5 – 8.57.0 – 9.0
Aqueous Stability High (Resistant to air oxidation)Low (Oxidizes rapidly in solution)Moderate (Volatile and oxidizes)
Odor OdorlessMildly pungentHighly pungent
Metal Interaction Does not reduce metalsOxidizes rapidly in presence of Ni²⁺Interacts with trace metals

Part 3: Standard Operating Procedure (SOP)

Workflow: Preparation and Reduction of p-Mercaptophenylalanine for Bioconjugation

This protocol is designed as a self-validating system. Step 5 ensures that the reduction was successful before you waste expensive conjugation reagents.

Materials Required:

  • Target protein/peptide containing p-mercapto-Phe

  • TCEP•HCl (Thermo Fisher or equivalent)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.0

  • Argon or Nitrogen gas

  • Ellman’s Reagent (DTNB) for validation

Step-by-Step Methodology:

  • Buffer Degassing: Sparge the Conjugation Buffer with Argon gas for 30 minutes at room temperature. Causality: Removing dissolved O₂ prevents the terminal electron transfer required for disulfide formation.

  • TCEP Preparation: Prepare a fresh 100 mM stock solution of TCEP•HCl in ultra-pure water. Note: TCEP is highly acidic; if adding directly to unbuffered solutions, neutralize with NaOH, but for buffered reactions, the buffer will handle the pH shift.

  • Reduction Incubation: Add TCEP to your protein solution to achieve a final concentration of 5–10 mM (typically a 10x to 50x molar excess over the protein). Incubate at room temperature for 30 to 60 minutes.

  • Purification (Optional but Recommended): While TCEP does not react with maleimides, excess TCEP can sometimes cause side reactions with certain haloacetamides. If required, pass the reduced protein through a desalting column pre-equilibrated with the degassed Conjugation Buffer.

  • Self-Validation (Ellman's Assay): Take a small aliquot (e.g., 10 µL) of the reduced protein and react it with Ellman’s reagent (DTNB). Measure absorbance at 412 nm. Causality: A strong yellow color confirms the presence of free, monomeric thiols, validating that the p-mercapto-Phe is ready for conjugation.

  • Conjugation: Immediately add your maleimide- or haloacetamide-functionalized payload to the validated monomeric protein solution.

Part 4: Mechanistic Pathway & Intervention Diagram

The following diagram illustrates the chemical logic of p-mercapto-Phe dimerization and where our recommended interventions disrupt the failure cascade.

G Thiol p-mercapto-Phe (Protonated Thiol, -SH) Thiolate Thiolate Anion (-S⁻, Highly Nucleophilic) Thiol->Thiolate pH > 6.6 (pKa Deprotonation) Dimer Disulfide Dimer (-S-S-) Thiolate->Dimer Oxidative Dimerization Dimer->Thiol Chemical Reduction O2 Dissolved Oxygen (O₂) O2->Dimer Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Dimer pH Buffer pH < 6.0 pH->Thiol Maintains Protonation EDTA EDTA / DTPA Addition EDTA->Metals Chelates Catalysts Argon Argon Sparging Argon->O2 Displaces O₂ TCEP TCEP Reduction TCEP->Dimer Cleaves Disulfide

Fig 1: Oxidative dimerization pathway of p-mercapto-Phe and targeted chemical interventions.

References

  • Source: interchim.
  • Source: metabion.
  • Source: thermofisher.
  • Source: nih.

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of CAS 894413-87-7

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results when working with highly reactive non-natural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results when working with highly reactive non-natural amino acids.

CAS 894413-87-7, chemically identified as 4-mercaptophenylalanine hydrochloride (or 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride), is a powerful tool for site-specific protein modification and enzymatic probing[1]. However, its greatest asset—the highly nucleophilic para-thiol (-SH) group—is also its greatest vulnerability. Without strict environmental controls, this compound rapidly degrades, compromising downstream assays.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute scientific integrity in your workflows.

Core Troubleshooting FAQs

Q1: My lyophilized powder of CAS 894413-87-7 has turned slightly yellow and shows reduced reactivity. What happened? The Causality: You are observing oxidative degradation. Because this compound is supplied as a hydrochloride salt, the crystalline powder is highly hygroscopic. When exposed to ambient humidity, the absorbed moisture creates a microscopic solvent environment that facilitates the interaction between the free thiol groups and reactive oxygen species (ROS) or atmospheric oxygen[2]. This rapidly oxidizes the active free thiols into intermolecular disulfide bonds (R-S-S-R), which often present as a yellowish tint. If left unchecked under oxidative stress, the compound undergoes irreversible over-oxidation into sulfinic (R-SO₂H) and sulfonic acids (R-SO₃H)[2].

ThiolOxidation SH Free Thiol (Active) CAS 894413-87-7 Disulfide Disulfide Dimer (Reversible) SH->Disulfide O2 / ROS (Oxidation) SOH Sulfenic Acid (Reversible) SH->SOH Mild ROS Disulfide->SH TCEP / DTT (Reduction) SO2H Sulfinic Acid (Irreversible) SOH->SO2H Excess ROS SO3H Sulfonic Acid (Irreversible) SO2H->SO3H Extreme ROS

Fig 1: Oxidation pathways of the free thiol group in CAS 894413-87-7.

Q2: What is the optimal long-term storage protocol for the solid powder? The Causality: To arrest kinetic degradation, thermal and oxidative energies must be minimized. The powder must be stored at -20°C or ideally -80°C. Because oxygen acts as the primary electron acceptor in thiol degradation, the headspace of the storage vial must be purged with an inert, heavier-than-air gas like Argon before sealing. Furthermore, UV and ambient light can homolytically cleave weak S-H bonds to form thiyl radicals; therefore, the compound must be stored in amber vials or wrapped tightly in foil.

Q3: How should I handle working stock solutions to prevent rapid degradation? The Causality: Aqueous environments exponentially increase the collision frequency between dissolved oxygen and the nucleophilic thiol groups. Never store CAS 894413-87-7 in aqueous solutions for more than a few hours. When preparing solutions, you must use solvents that have been sparged with Argon to displace dissolved oxygen.

Q4: Can I rescue a batch that has oxidized into disulfides? The Causality: Yes, provided the degradation is limited to reversible disulfide formation. The batch can be rescued using a strong reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Unlike classical DTT, TCEP is odorless, stable over a broad pH range (1.5 to 9.0), and does not contain thiols itself, meaning it often does not need to be removed prior to downstream sulfhydryl-reactive conjugations[3]. TCEP forces the equilibrium back toward the free thiol state by forming a highly stable phosphine oxide byproduct[4].

Quantitative Data: Impact of Storage Conditions

To illustrate the critical nature of these controls, the following table summarizes the structural integrity of the free thiol group under various storage environments.

Storage ConditionTemperatureAtmosphereEstimated Half-Life (Free Thiol)Primary Degradation Product
Aqueous Solution (Unbuffered)25°CAmbient Air< 2 hoursDisulfide / Sulfenic Acid
Lyophilized Powder25°CAmbient Air (Humid)~3-5 daysDisulfide
Lyophilized Powder4°CDesiccated Air~1-2 monthsDisulfide
Lyophilized Powder-20°CArgon Purged> 12 monthsStable
Lyophilized Powder-80°CArgon Purged> 24 monthsStable
Self-Validating Experimental Protocols
Protocol 1: Preparation of Degassed Working Solutions

This protocol ensures that dissolved oxygen and condensation do not compromise the compound during assay preparation.

  • Solvent Sparging: Bubble ultra-pure Argon gas through your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) for a minimum of 30 minutes using a glass frit.

  • Thermal Equilibration: Allow the sealed, cold vial of CAS 894413-87-7 to reach room temperature inside a desiccator for 30 minutes before opening. Scientific Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic HCl salt, accelerating hydrolysis and oxidation.

  • Dissolution: In a glove box or under a continuous stream of Argon, dissolve the required mass of powder in the degassed buffer.

  • Validation: Measure the UV absorbance of the solution at 257.0 nm to confirm the presence of the active mercaptophenylalanine monomer[1].

Protocol 2: Disulfide Rescue using TCEP

Use this protocol if your powder has yellowed or if you need to guarantee 100% free-thiol availability before a critical coupling reaction.

  • Reagent Preparation: Prepare a fresh 100 mM stock of TCEP-HCl in degassed, RNase-free water[3].

  • Reduction Reaction: Add the TCEP solution to your oxidized CAS 894413-87-7 solution at a 10-fold molar excess (e.g., 10 mM TCEP for 1 mM amino acid).

  • Incubation: Incubate the mixture at room temperature for 30 to 60 minutes with gentle agitation[3]. Scientific Rationale: TCEP selectively and completely reduces water-soluble alkyl disulfides within this timeframe without altering the amino acid backbone.

  • Self-Validating Step: React a 10 µL aliquot of the reduced solution with Ellman’s Reagent (DTNB). A rapid color change to intense yellow (quantifiable at 412 nm) confirms the successful liberation of free sulfhydryl groups.

StorageWorkflow Powder Lyophilized Powder CAS 894413-87-7 Storage Long-Term Storage (-80°C, Argon, Dark) Powder->Storage Upon receipt Prep Solution Preparation (Degassed Buffer) Storage->Prep Thaw in desiccator Rescue Disulfide Rescue (Add 10x TCEP) Prep->Rescue If oxidation suspected Use Downstream Assay (Use Immediately) Prep->Use If freshly degassed Rescue->Use After 30 min incubation

Fig 2: Optimal storage, preparation, and rescue workflow for CAS 894413-87-7.

References
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI -[Link]

  • Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives - ACS Chemical Biology -[Link]

  • Disulfide reduction using TCEP reaction - Bio-Synthesis - [Link]

  • IDT Reduction for oligonucleotides with thiol modifications protocol - IDT (Integrated DNA Technologies) -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Site-Specific Protein Labeling: p-Azidophenylalanine vs. p-Mercaptophenylalanine

Site-specific protein labeling is a cornerstone of modern chemical biology, enabling the attachment of fluorophores, affinity tags, and therapeutics without disrupting native protein function. While traditional stochasti...

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Author: BenchChem Technical Support Team. Date: April 2026

Site-specific protein labeling is a cornerstone of modern chemical biology, enabling the attachment of fluorophores, affinity tags, and therapeutics without disrupting native protein function. While traditional stochastic labeling of native lysines or cysteines often yields heterogeneous mixtures, Genetic Code Expansion (GCE) overcomes this by introducing non-canonical amino acids (ncAAs) with unique chemical handles.

This guide objectively compares the performance, chemical causality, and practical workflows of two prominent phenylalanine derivatives used for site-specific labeling: p-azidophenylalanine (pAzF) and p-mercaptophenylalanine (pSHPhe) .

Mechanistic Deep Dive & Chemical Causality

p-Azidophenylalanine (pAzF): The Bioorthogonal Standard

pAzF introduces an azide group into the protein scaffold. Because azides are virtually absent in biological systems, this handle is considered strictly bioorthogonal. It is typically incorporated using an engineered tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii.

  • Reaction Causality: The azide group reacts with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained alkynes (e.g., DBCO, DIBO) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC is highly preferred for sensitive in vitro applications (like single-molecule FRET) because it avoids copper toxicity and reactive oxygen species (ROS) generation .

  • Critical Limitation: The azide moiety is highly susceptible to reduction. Common biochemical reducing agents (DTT, β ME, TCEP) will rapidly reduce the azide to an unreactive amine (p-aminophenylalanine, pAmF), permanently destroying the labeling site . Furthermore, pAzF is UV-sensitive and prone to photobleaching during standard handling.

p-Mercaptophenylalanine (pSHPhe): The Chemoselective Alternative

pSHPhe (also referred to as p-thiophenylalanine) introduces an aryl thiol into the protein. While thiols are naturally present in proteins as cysteine, the structural context of the aryl thiol provides a distinct thermodynamic advantage for orthogonal labeling .

  • Reaction Causality: The pKa of the aryl thiol in pSHPhe is approximately 6.5, which is significantly lower than the pKa of the alkyl thiol in native cysteine (~8.3). By strictly buffering the reaction at pH 5.5–6.0, the aryl thiol exists predominantly in its highly nucleophilic thiolate (S⁻) form, whereas native cysteines remain protonated and kinetically inert. This allows for highly selective maleimide conjugation even in the presence of native cysteines.

GCE_Workflow A Host Cell (E. coli) B Amber Suppression (UAG Codon) A->B Plasmids C ncAA Incorporation (pAzF or pSHPhe) B->C Translation D Target Protein Expression C->D Elongation E Bioorthogonal Conjugation D->E SPAAC or Maleimide

Workflow of genetic code expansion and subsequent bioorthogonal protein labeling.

Comparative Performance Data

To guide experimental design, the quantitative and qualitative metrics of both ncAAs are summarized below.

Parameterp-Azidophenylalanine (pAzF)p-Mercaptophenylalanine (pSHPhe)
Reactive Group Azide (-N₃)Aryl Thiol (-SH)
Conjugation Chemistry SPAAC (DBCO/DIBO) or CuAACThiol-Maleimide or Iodoacetamide
Bioorthogonality Absolute (in absence of reductants)Conditional (requires strict pH tuning)
Reaction Kinetics (k) ~0.1 - 1 M⁻¹s⁻¹ (SPAAC)~10³ - 10⁴ M⁻¹s⁻¹ (Maleimide)
Reductant Compatibility Poor (Reduces to unreactive amine)Excellent (Requires TCEP to prevent disulfides)
Light Sensitivity High (Prone to UV photobleaching)Low (Stable under standard laboratory light)

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that a protocol must be a self-validating system. The steps below include built-in causality checks to ensure high-yield labeling.

Protocol 1: Site-Specific Labeling of pAzF-Modified Proteins via SPAAC

Objective: Conjugate a DBCO-fluorophore to a pAzF-incorporated protein. Causality Check: DTT and TCEP must be strictly excluded from all purification steps prior to labeling. If reducing agents were used during lysis, the azide is likely compromised, and a diazotransfer reaction is required to restore it .

  • Protein Preparation: Express and purify the pAzF-tagged protein. Perform a final buffer exchange into 1X PBS (pH 7.4) using a size-exclusion desalting column. Crucial: Ensure the buffer is 100% free of reducing agents.

  • Conjugation: Add 5–10 molar equivalents of DBCO-conjugated dye to the protein solution (optimal protein concentration: 10–50 µM).

  • Incubation: Incubate the mixture in the dark at room temperature for 2–4 hours. The strain-promoted reaction requires no catalyst but is kinetically slower than maleimide chemistry.

  • Validation & Cleanup: Quench the unreacted DBCO with an excess of a small-molecule azide (e.g., azidoethanol) for 30 minutes to prevent off-target background noise. Remove free dye via size-exclusion chromatography (SEC).

Protocol 2: pH-Tuned Chemoselective Labeling of pSHPhe

Objective: Selectively label pSHPhe with a maleimide-fluorophore in the presence of native cysteines. Causality Check: Why use TCEP instead of DTT for the initial reduction? TCEP lacks a thiol group, meaning it will not compete with pSHPhe for the maleimide dye. If DTT were used, it would need to be exhaustively removed, risking immediate re-oxidation of the pSHPhe.

  • Reduction & Buffer Exchange: Treat the purified protein with 10 mM TCEP for 30 minutes to reduce any mixed disulfides formed by the aryl thiol. Buffer exchange rapidly into Labeling Buffer (50 mM MES, 150 mM NaCl, pH 5.5) using a spin concentrator. Crucial: The pH must be strictly maintained below 6.0 to keep native cysteines protonated.

  • Conjugation: Immediately add 2–5 molar equivalents of Maleimide-conjugated dye. Aryl thiols oxidize rapidly; immediate reaction is necessary.

  • Incubation: Incubate at room temperature for 1 hour. The thiolate-maleimide reaction is exceptionally fast.

  • Validation & Cleanup: Quench the reaction by adding an excess of β -mercaptoethanol. Purify the conjugate via SEC.

pH_Selectivity A Protein with Native Cys & Engineered pSHPhe B Buffer pH 5.5 - 6.0 A->B C pSHPhe (Aryl Thiol) pKa ~ 6.5 B->C D Cys (Alkyl Thiol) pKa ~ 8.3 B->D E Deprotonated (S⁻) Highly Reactive C->E F Protonated (SH) Kinetically Inert D->F G Site-Specific Maleimide Conjugate E->G + Maleimide-Dye

Chemical logic of pH-dependent chemoselective labeling of pSHPhe over native cysteine.

Expert Insights & Decision Matrix

Choosing between pAzF and pSHPhe depends entirely on the microenvironment of your target protein and downstream applications:

  • Choose pAzF when your protein lacks native cysteines, or when you need absolute bioorthogonality in a complex lysate. It is the gold standard for single-molecule FRET (smFRET) preparations where maleimide cross-reactivity cannot be tolerated . However, you must design your purification pipeline to avoid reducing agents, which can otherwise drop labeling yields to <50% .

  • Choose pSHPhe when your protein requires reducing agents for structural stability, or when you need ultra-fast reaction kinetics. It is particularly powerful for dual-labeling strategies where a native cysteine is labeled at pH 8.0 with an iodoacetamide, and the pSHPhe is subsequently labeled at pH 5.5 with a maleimide .

References

  • Chin, J. W., et al. "Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli." Journal of the American Chemical Society, 2002.[Link]

  • Chen, W., et al. "Site-specific incorporation of biophysical probes into NF-ĸB with non-canonical amino acids." Methods, 2023.[Link]

  • Kephart, S., et al. "Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins." STAR Protocols, 2021.[Link]

  • Goldberg, J. M., et al. "Labeling Proteins with Fluorophore/Thioamide Förster Resonant Energy Transfer Pairs by Combining Unnatural Amino Acid Mutagenesis and Native Chemical Ligation." ACS Chemical Biology, 2013.[Link]

  • Wilkerson, J. W., et al. "The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability." Journal of Chemical Information and Modeling, 2020.[Link]

Comparative

A Comparative Guide to the NMR Validation of Peptides Synthesized with 4-Mercaptophenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids, such as 4-mercaptophenylalanine (Mpa), into peptides offers a powerful strategy for modulating their structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as 4-mercaptophenylalanine (Mpa), into peptides offers a powerful strategy for modulating their structure, stability, and biological activity. The thiol group of Mpa provides a unique handle for site-specific modification, cyclization, and the introduction of biophysical probes. However, the successful synthesis and application of these modified peptides hinge on rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous confirmation of peptide sequence and purity.[1][2]

This guide provides an in-depth comparison of NMR validation strategies for peptides synthesized with 4-mercaptophenylalanine hydrochloride. We will explore the nuances of sample preparation, the rationale behind the selection of specific NMR experiments, and the interpretation of spectral data, contrasting it with standard peptide validation.

The Impact of 4-Mercaptophenylalanine on Peptide Synthesis and NMR Analysis

The introduction of 4-mercaptophenylalanine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of protecting group strategies to prevent unwanted side reactions involving the reactive thiol group.[3][4] The choice of protecting group for the thiol moiety is critical and must be orthogonal to the Nα-protecting group (e.g., Fmoc or Boc) to ensure selective removal.[3][5][6] Common protecting groups for the thiol of cysteine and its analogs include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).[5] The successful removal of these protecting groups post-synthesis is a key validation point that can be monitored by NMR.

From an NMR perspective, the presence of 4-mercaptophenylalanine introduces unique spectral signatures. The aromatic protons of the phenyl ring and the β-methylene protons adjacent to the thiol group will have characteristic chemical shifts that can be used for unambiguous identification. However, the thiol proton itself can be broad and its observation is often dependent on the solvent and pH.

Comparative NMR Validation Workflow: Standard Peptide vs. Mpa-Containing Peptide

The fundamental approach to NMR validation remains consistent for both standard and modified peptides, involving a suite of 1D and 2D experiments.[1][7] However, the focus of data analysis for Mpa-containing peptides will have specific points of emphasis.

A comprehensive NMR analysis for peptide validation typically includes:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the general chemical environment of the protons.[7]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily those on adjacent carbons, which is crucial for tracing out the amino acid spin systems.[1][7]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to all protons within a single amino acid spin system, aiding in their identification.[1][7]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing valuable information for resonance assignment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in establishing the peptide sequence.[8]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity (< 5 Å), providing information about the peptide's three-dimensional structure.[7][9]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR data is contingent on proper sample preparation. The peptide should be of high purity (>95%), as confirmed by HPLC and mass spectrometry.[7]

  • Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of a deuterated solvent. A common choice for peptides is a mixture of 90% H₂O/10% D₂O to allow for the observation of exchangeable amide and thiol protons.[7] Alternatively, deuterated organic solvents like DMSO-d₆ or methanol-d₄ can be used, which may offer better solubility for hydrophobic peptides.

  • pH Adjustment: The pH of the sample can significantly affect the chemical shifts of amide and side-chain protons. Adjust the pH to a value between 4 and 5, where amide proton exchange is slowest.[7] This can be achieved by adding small aliquots of deuterated acid (e.g., DCl) or base (e.g., NaOD).

  • Reference Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).[10]

  • Transfer: Transfer the final solution to a high-quality NMR tube.

Protocol 2: NMR Data Acquisition Workflow

The following is a typical workflow for acquiring a comprehensive dataset for peptide validation.

Caption: NMR validation workflow for peptides.

Data Interpretation and Comparison

The key to validating an Mpa-containing peptide lies in identifying the unique spin system of 4-mercaptophenylalanine and confirming its position within the peptide sequence.

Identifying the 4-Mercaptophenylalanine Spin System

The spin system of Mpa can be readily identified in a TOCSY spectrum. You will observe correlations between the α-proton (Hα), the two β-protons (Hβ), and the aromatic protons on the phenyl ring.

Proton TypeExpected ¹H Chemical Shift (ppm)Multiplicity
~4.5 - 5.0Doublet of Doublets (dd) or Triplet (t)
~2.8 - 3.2Doublet of Doublets (dd)
Aromatic (ortho to CH₂)~7.0 - 7.2Doublet (d)
Aromatic (ortho to SH)~7.2 - 7.4Doublet (d)
Thiol (SH)Variable, often broadSinglet (s)

Note: Chemical shifts are approximate and can vary depending on the peptide sequence and solvent conditions.[11][12][13][14]

In a COSY spectrum , you will see correlations between Hα and Hβ, and between the adjacent aromatic protons. The TOCSY spectrum will show correlations from Hα to Hβ and to the aromatic protons, confirming they all belong to the same amino acid residue.

Comparison with a Standard Phenylalanine-Containing Peptide
FeaturePeptide with 4-MercaptophenylalaninePeptide with Phenylalanine
Aromatic Region (¹H NMR) Two distinct doublets for the aromatic protons due to the thiol substituent.A single multiplet or overlapping signals for the five aromatic protons.
TOCSY Spectrum The Mpa spin system will include correlations to four aromatic protons.The Phe spin system will show correlations to five aromatic protons.
¹³C NMR Spectrum The aromatic carbon attached to the thiol group will have a distinct chemical shift (~130-135 ppm).The aromatic carbons of phenylalanine will have characteristic shifts, but no C-S signal.
Potential for Disulfide Bonds The thiol group can form disulfide bonds, leading to changes in the chemical shifts of nearby protons.No potential for disulfide bond formation at this residue.
Sequential Assignment using HMBC and NOESY

Once the Mpa spin system is identified, its position in the peptide sequence can be confirmed using HMBC and NOESY experiments.

  • HMBC: Look for correlations between the Hα of Mpa and the carbonyl carbon of the preceding amino acid, and between the amide proton of the following amino acid and the carbonyl carbon of Mpa.

  • NOESY: Observe sequential NOEs between the Hα of one residue and the amide proton of the next (Hα(i) -> HN(i+1)). Also, look for NOEs between the side-chain protons of Mpa and the protons of neighboring residues to confirm its local environment.

Conclusion

The NMR validation of peptides synthesized with 4-mercaptophenylalanine hydrochloride follows a systematic approach that is an extension of standard peptide NMR analysis. The key differentiators are the identification of the unique Mpa spin system and the careful examination of the aromatic region of the spectra. By employing a comprehensive suite of 1D and 2D NMR experiments, researchers can unambiguously confirm the successful incorporation of this non-canonical amino acid and verify the integrity of the final peptide product. This rigorous validation is paramount for ensuring the reliability of subsequent biological and pharmacological studies.

References

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved March 28, 2026, from [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved March 28, 2026, from [Link]

  • Adaligil, E. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved March 28, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved March 28, 2026, from [Link]

  • Elyashberg, M., Williams, A., & Blinov, K. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782. Retrieved March 28, 2026, from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved March 28, 2026, from [Link]

  • Fukuyama, T., & Kan, T. (1998). New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. Angewandte Chemie International Edition, 37(22), 3109-3111. Retrieved March 28, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Retrieved March 28, 2026, from [Link]

  • Bruker. (2024). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Retrieved March 28, 2026, from [Link]

  • LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. Retrieved March 28, 2026, from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved March 28, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 28, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved March 28, 2026, from [Link]

  • Jia, X., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 437. Retrieved March 28, 2026, from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved March 28, 2026, from [Link]

  • Jia, X., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 437. Retrieved March 28, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Peptide NMR Problem. Retrieved March 28, 2026, from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved March 28, 2026, from [Link]

  • Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved March 28, 2026, from [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Thompson, R. E., et al. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Retrieved March 28, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, 87(24), 16487-16495. Retrieved March 28, 2026, from [Link]

  • Peacock, D. M., & Jaroniec, C. P. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. Molecules, 27(24), 8941. Retrieved March 28, 2026, from [Link]

Sources

Validation

Evaluating the Stability of 2-Amino-3-(4-sulfanylphenyl)propanoic Acid (pSHF) vs. Canonical Amino Acids in Protein Engineering

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary As protein engineering expands into the realm of artificial metalloen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

As protein engineering expands into the realm of artificial metalloenzymes and site-specific bioconjugation, the chemical limitations of canonical amino acids have necessitated the use of non-canonical alternatives. 2-amino-3-(4-sulfanylphenyl)propanoic acid , commonly referred to as 4-mercaptophenylalanine (pSHF) , is a genetically encoded non-canonical amino acid (ncAA) featuring a highly reactive thiophenol side chain[1].

While pSHF has proven revolutionary as a "soft" ligand for coordinating ultra-soft noble metals like Au(I) and Pd(II) in catalytic frameworks[2], its unique electronic properties fundamentally alter its stability profile. This guide provides an objective, mechanistic comparison of pSHF against standard amino acids (Cysteine, Tyrosine, and Phenylalanine) and outlines self-validating experimental protocols for assessing its stability in engineered proteins.

The Mechanistic Basis of Stability: pKa and Nucleophilicity

To understand the stability challenges of pSHF, we must analyze the thermodynamic causality behind its reactivity. The defining metric is the acid dissociation constant (pKa) of its side chain.

  • Cysteine (Canonical): Contains an aliphatic thiol with a pKa of ~8.3. At physiological pH (7.4), the vast majority of cysteine residues remain protonated. This limits their baseline nucleophilicity and provides moderate resistance to spontaneous oxidation.

  • pSHF (Non-Canonical): Contains an aromatic thiol (thiophenol) with a significantly lower pKa of ~6.5. At pH 7.4, pSHF exists predominantly as a thiolate anion .

The Causality of Instability: The high concentration of the thiolate anion at neutral pH makes pSHF an aggressive nucleophile. While this drives its superior metal-coordination capabilities, it drastically lowers its oxidation potential. In the presence of dissolved oxygen or reactive oxygen species (ROS), the pSHF thiolate rapidly undergoes oxidative dimerization to form disulfides. Furthermore, during recombinant expression in E. coli, this hyper-nucleophilicity makes pSHF uniquely susceptible to unwanted in vivo S-methylation by endogenous methyltransferases—a degradation pathway rarely observed with cysteine[3].

RedoxPathway pSHF pSHF (Thiophenol) pKa ~6.5 Thiolate_pSHF Thiolate Anion (Dominant at pH 7.4) pSHF->Thiolate_pSHF pH 7.4 Deprotonation Cys Cysteine (Aliphatic Thiol) pKa ~8.3 Thiolate_Cys Thiolate Anion (Minority at pH 7.4) Cys->Thiolate_Cys pH 7.4 Deprotonation Disulfide_pSHF pSHF Disulfide (Rapid Oxidation) Thiolate_pSHF->Disulfide_pSHF O2 / ROS Fast Disulfide_Cys Cystine (Slow Oxidation) Thiolate_Cys->Disulfide_Cys O2 / ROS Slow

Caption: Thermodynamic logic driving the accelerated oxidative dimerization of pSHF versus Cysteine.

Comparative Stability Profiling

When evaluating pSHF against structurally related canonical amino acids, quantitative distinctions emerge. Tyrosine (phenol side chain) and Phenylalanine (inert aromatic ring) serve as highly stable baselines. The enzymatic machinery of the cell easily differentiates these side chains; for example, the prenyltransferase SirD processes the S-prenylation of pSHF with a ~50-fold decrease in catalytic turnover ( kcat​ ) compared to the O-prenylation of Tyrosine, highlighting how the softer sulfur atom alters biochemical stability and recognition[4].

Table 1: Physicochemical and Stability Comparison
Amino AcidSide Chain TypeApprox. pKaDominant State (pH 7.4)Oxidation SusceptibilityPrimary Degradation / Modification Pathway
pSHF Thiophenol6.5Thiolate AnionHigh Rapid disulfide formation; in vivo S-methylation[3]
Cysteine Aliphatic Thiol8.3Protonated ThiolModerateSlow disulfide formation; sulfinic acid formation
Tyrosine Phenol10.0Protonated PhenolLowEnzymatic O-prenylation[4]; highly stable
Phenylalanine Phenyl RingN/ANeutralVery LowInert to standard biological oxidants

Experimental Methodologies: Self-Validating Stability Assays

To objectively quantify the stability of pSHF-containing proteins versus Cys-variants, a self-validating experimental design is required. Mass spectrometry alone is insufficient, as the ionization process can artifactually oxidize thiols. Therefore, we mandate orthogonal validation: combining intact mass spectrometry (with irreversible chemical quenching) alongside a colorimetric biochemical assay.

Protocol 1: Real-Time Oxidation Monitoring via LC-MS/MS

Causality Note: Free thiols must be irreversibly capped with iodoacetamide (IAA) at exact time points. The absence of an IAA adduct in the MS spectra confirms the thiol was already oxidized (disulfide) or methylated prior to analysis, eliminating false positives.

  • Anaerobic Preparation: Purify the pSHF-containing protein inside an anaerobic glovebox (<1 ppm O2​ ) using buffers thoroughly degassed and purged with N2​ .

  • Oxidative Challenge: Transfer the protein to an aerobic environment in 50 mM HEPES, pH 7.4 at 25°C.

  • Time-Course Sampling: At t=0,1,2,4, and 8 hours, extract 50 µL aliquots.

  • Thiol Quenching: Immediately mix each aliquot with 10 mM Iodoacetamide (IAA) in the dark for 30 minutes. IAA covalently alkylates any free thiolate, adding exactly +57 Da to the molecular mass.

  • LC-MS/MS Analysis: Desalt the samples using a C4 ZipTip and analyze via ESI-TOF MS.

  • Data Interpretation:

    • A mass shift of -2 Da (relative to the theoretical reduced mass) indicates disulfide formation.

    • A mass shift of +14 Da indicates in vivo S-methylation[3].

    • A +57 Da shift confirms the thiol was stable and free at the time of quenching.

Protocol 2: Orthogonal Free Thiol Quantification (Ellman’s Assay)
  • Prepare a 2 mM stock of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 50 mM sodium acetate.

  • Mix 10 µL of the unquenched protein time-course aliquots with 190 µL of reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 1 mM DTNB).

  • Incubate for 15 minutes at room temperature.

  • Measure absorbance at 412 nm. Calculate free thiol concentration using the extinction coefficient of TNB2− (14,150 M−1cm−1 ).

  • System Validation: The decay curve of free thiols from the DTNB assay must perfectly inversely correlate with the rise of the disulfide peak (-2 Da) in the LC-MS/MS data.

Workflow Step1 1. Anaerobic Protein Purification (Prevents Premature Oxidation) Step2 2. Aerobic Incubation Challenge (HEPES pH 7.4, 25°C) Step1->Step2 Split Step2->Split Step3A 3A. Iodoacetamide Quenching (Locks Free Thiols: +57 Da) Split->Step3A Aliquot 1 Step3B 3B. Ellman's Reagent (DTNB) (Reacts with Free Thiols) Split->Step3B Aliquot 2 Step4A 4A. LC-MS/MS Analysis (Quantifies Disulfide vs Methylation) Step3A->Step4A Step4B 4B. Absorbance at 412 nm (Bulk Free Thiol Quantification) Step3B->Step4B

Caption: Self-validating experimental workflow combining MS and colorimetry to assess pSHF stability.

Strategic Recommendations for Drug Development

When engineering biologics or artificial enzymes with pSHF, its inherent instability must be actively managed through process chemistry:

  • Optimal Reducing Agents: Standard DTT (Dithiothreitol) can form mixed disulfides with pSHF. TCEP (Tris(2-carboxyethyl)phosphine) is strongly recommended, as it reduces disulfides without containing a thiol group itself, and it remains highly effective at the lower pH ranges where pSHF is often handled.

  • Expression Optimization: To minimize in vivo S-methylation during amber suppression, harvest E. coli cultures early (e.g., 4-6 hours post-induction) and maintain strict temperature control (18-20°C) to slow endogenous methyltransferase kinetics.

References

  • Artificial Gold Enzymes Using a Genetically Encoded Thiophenol-Based Noble-Metal-Binding Ligand Source: Angewandte Chemie International Edition / PubMed URL:[Link]

  • Bind, catalyze, and quantify: a modern protein and enzyme engineering toolbox of genetically encoded non-canonical amino acids Source: Protein Engineering, Design and Selection / Oxford Academic URL:[Link]

  • Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives Source: ACS Chemical Biology / ACS Publications URL:[Link]

  • A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes Source: ChemRxiv URL:[Link]

Sources

Comparative

Spectrophotometric Assays for Quantifying 2-Amino-3-(4-Sulfanylphenyl)Propanoic Acid Hydrochloride: A Comparative Guide

Introduction: The Analytical Challenge of Aryl Thiols 2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride, commonly known as 4-mercaptophenylalanine (4-MPA) hydrochloride , is a non-canonical amino acid featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Aryl Thiols

2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride, commonly known as 4-mercaptophenylalanine (4-MPA) hydrochloride , is a non-canonical amino acid featuring a highly reactive thiophenol (aryl thiol) side chain. It is increasingly utilized as a spectroscopic probe, a cross-linking agent in peptide engineering, and a noble-metal-binding ligand in artificial metalloenzymes[1].

Quantifying 4-MPA presents a distinct bioanalytical hurdle. Unlike standard aliphatic thiols such as cysteine (which has a pKa of ~8.3), the aryl thiol of 4-MPA possesses a significantly lower pKa of approximately 6.5. At physiological or slightly alkaline pH (pH 7.4–8.0), 4-MPA exists predominantly as a thiolate anion ( S− ). In this state, it is highly susceptible to rapid auto-oxidation by ambient molecular oxygen, forming unreactive disulfides[2]. Consequently, traditional thiol assays performed at alkaline pH often severely underestimate the true concentration of 4-MPA.

Mechanistic Causality: Selecting the Right Spectrophotometric Probe

To achieve accurate quantification, assay selection must be driven by the inherent pKa of the analyte. We compare the two most prominent colorimetric reagents for thiol quantification:

  • Ellman’s Reagent (DTNB): The Alkaline Standard 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) relies on a thiol-disulfide exchange to release the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) chromophore[3]. The mechanistic flaw for 4-MPA: DTNB requires a reaction pH of 8.0 to ensure the target thiol is deprotonated. At this pH, the competing rate of 4-MPA auto-oxidation often outpaces the DTNB reaction, leading to false negatives and poor assay reproducibility[2].

  • 4,4'-Dithiodipyridine (DTDP): The Acidic Champion Also known as Aldrithiol-4, DTDP reacts with thiols to release 4-thiopyridone (4-TP), which absorbs strongly in the UV range[3]. The mechanistic advantage for 4-MPA: DTDP is highly effective at acidic conditions (pH 3.4–4.5)[4]. At pH 4.5, 4-MPA remains safely protonated ( −SH ), effectively halting auto-oxidation. Simultaneously, the pyridine ring of DTDP becomes protonated (pKa ~5.2). This protonation acts as an electron-withdrawing sink, increasing the electrophilicity of the DTDP disulfide bond and accelerating the bimolecular reaction rate by over 100-fold, allowing it to react instantly even with the less nucleophilic protonated 4-MPA[5].

Comparative Performance Data

The following table synthesizes the quantitative parameters of the DTNB and DTDP assays when applied to low-pKa aryl thiols like 4-MPA.

ParameterEllman's Reagent (DTNB)4,4'-Dithiodipyridine (DTDP)
Detection Wavelength ( λmax​ ) 412 nm (Visible)324 nm (UV)
Molar Extinction Coefficient ( ϵ ) 14,150M−1cm−1 19,800M−1cm−1
Optimal Assay pH 8.04.5
4-MPA Auto-Oxidation Risk High (Thiolate form dominates)Low (Protonated form dominates)
Reaction Time 15 minutes< 5 minutes
Limit of Detection (LOD) ~5 µM~1 µM (Higher sensitivity)
Primary Interference Trace metals (catalyze oxidation)Background protein UV absorbance

Reaction Pathways

G MPA 4-Mercaptophenylalanine (4-MPA) pH8 pH 8.0 (DTNB Assay) MPA->pH8 Alkaline buffer pH45 pH 4.5 (DTDP Assay) MPA->pH45 Acidic buffer Thiolate Thiolate Anion (S⁻) Highly Reactive pH8->Thiolate Protonated Protonated Thiol (SH) Stable pH45->Protonated Oxidation Auto-Oxidation (Disulfide Formation) Thiolate->Oxidation O₂ exposure (Underestimation) DTNB Reaction with DTNB TNB Release (412 nm) Thiolate->DTNB Thiol-disulfide exchange DTDP Reaction with DTDP 4-TP Release (324 nm) Protonated->DTDP Rapid exchange via protonated DTDP

Reaction pathways of 4-MPA with DTNB (pH 8.0) and DTDP (pH 4.5).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to verify optical pathlengths and detect auto-oxidation artifacts.

Protocol A: The Optimized DTDP Assay (Recommended for 4-MPA)

This protocol leverages acidic conditions to stabilize 4-MPA while utilizing the high extinction coefficient of 4-TP for sensitive quantification.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, pH 4.5. Add 1 mM EDTA to sequester any trace transition metals.

  • Reagent Preparation: Dissolve DTDP in 0.1 M HCl to a final concentration of 2 mM. Causality note: The acidic solvent prevents reagent degradation prior to the assay.

  • Sample Preparation: Prepare 4-MPA standards (10 µM to 100 µM) and unknown samples in the pH 4.5 buffer.

  • Internal Control (Blanking): DTDP exhibits slight background absorbance at 324 nm[3]. Prepare a Reagent Blank containing 900 µL of DTDP solution and 100 µL of plain buffer. This blank must be subtracted from all sample readings.

  • Reaction: Mix 100 µL of the 4-MPA sample/standard with 900 µL of the 2 mM DTDP solution.

  • Validation & Measurement: Incubate for 5 minutes at room temperature. Measure absorbance at 324 nm using UV-transparent quartz cuvettes.

    • Self-Validation Check: Calculate the concentration of the standards using the Beer-Lambert law ( A=ϵlc ) with ϵ=19,800M−1cm−1 . The calculated concentrations must match the known standard concentrations with an R2≥0.99 . Deviation indicates cuvette pathlength errors or reagent hydrolysis.

Protocol B: The Modified DTNB Assay (For comparative baselining)

If DTNB must be used, stringent anti-oxidation measures must be enforced.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA. Critically, degas the buffer by sparging with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Reagent Preparation: Dissolve DTNB in the degassed buffer to a concentration of 2 mM.

  • Reaction: Immediately mix 100 µL of the 4-MPA sample with 900 µL of the DTNB reagent.

  • Validation & Measurement: Incubate for 15 minutes in the dark. Measure absorbance at 412 nm.

    • Self-Validation Check: Calculate the concentration using ϵ=14,150M−1cm−1 . Compare the yield of this assay against Protocol A. A lower calculated concentration in Protocol B confirms that alkaline-induced auto-oxidation has compromised the sample, validating the necessity of the DTDP method.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Disposal Procedures for 2-Amino-3-(4-sulfanylphenyl)propanoic Acid Hydrochloride

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the entire lifecycle of a chemical, ending with its responsible disposal. 2-Amino-3-(4-sulfanylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the entire lifecycle of a chemical, ending with its responsible disposal. 2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride (commonly known as 4-mercaptophenylalanine hydrochloride) is a highly reactive, structurally complex amino acid derivative. Because it features both a volatile thiol (-SH) group and a hydrochloride salt, its disposal requires a meticulously planned, self-validating chemical quenching protocol rather than simple waste segregation.

This guide provides drug development professionals and researchers with the mechanistic rationale and step-by-step methodologies required to safely neutralize and dispose of this compound in compliance with EPA and RCRA regulations[1].

Physicochemical Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. You cannot simply discard thiol-containing compounds into general solvent waste due to their extreme odor, reactivity, and environmental toxicity.

  • The Thiol (-SH) Moiety: Thiols are notorious for their offensive, lingering odors and potential biological toxicity. They can form disulfide bridges that inadvertently inactivate proteins[2]. Furthermore, thiol derivatives exhibit notable toxicity to aquatic life, strictly prohibiting their disposal down the sanitary sewer[3].

  • The Hydrochloride (HCl) Salt: Dissolution of this compound yields an acidic solution. Unneutralized acidic waste can corrode storage containers and react dangerously with incompatible waste streams, necessitating a dedicated neutralization step[4].

  • Regulatory Classification: Under the Globally Harmonized System (GHS), similar mercapto-aromatics are classified as Skin Irritants (Category 2), Serious Eye Damage agents (Category 1 or 2), and Specific Target Organ Toxicity agents (STOT SE 3, Respiratory Irritation)[3].

Quantitative Data & Hazard Summary
ParameterData / DescriptionOperational Impact on Disposal
Chemical Name 2-amino-3-(4-sulfanylphenyl)propanoic acid HClDetermines specific RCRA hazardous waste categorization[1].
Molecular Weight 233.72 g/mol [5]Used to calculate the necessary molar equivalents for the oxidant.
Reactive Groups Thiol (-SH), Amine (-NH₂), Carboxyl (-COOH)The thiol group dictates the primary stench and necessitates chemical oxidation.
Salt Form Hydrochloride (HCl)Generates acidic aqueous waste; requires rigorous pH adjustment[4].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (chemical-resistant gloves, goggles, fume hood)[3].
Ecotoxicity Toxic to aquatic lifeStrictly prohibits drain disposal; requires EH&S incineration[3].

The Chemistry of Thiol Quenching (Mechanistic Insight)

The cornerstone of this disposal strategy is chemical quenching via oxidation . Rather than relying solely on physical containment, we actively alter the molecule's chemical structure to eliminate its hazards.

The Causality of Bleach Oxidation: Treating the thiol with a strong oxidant like sodium hypochlorite (household bleach) converts the volatile, malodorous sulfhydryl group into a highly water-soluble, non-volatile sulfonate or disulfide[6]. This eliminates the stench and significantly reduces the compound's reactivity.

Critical Safety Warning (Exothermicity): The oxidation of thiols with bleach is a highly exothermic reaction[6]. If bleach is added too rapidly to a concentrated thiol solution, the heat generated can cause thermal runaway, leading to the rapid volatilization of unreacted, toxic thiol fumes. Therefore, the protocol strictly mandates the use of an ice bath and controlled, dropwise addition[6].

Step-by-Step Disposal and Quenching Protocol

This protocol is designed as a self-validating system. By incorporating temperature control and pH verification, the operator can empirically confirm that the waste has been safely neutralized before it is handed over to Environmental Health and Safety (EH&S).

Phase 1: Preparation & Environmental Control
  • Engineering Controls: Ensure all operations are conducted inside a certified, continuously exhausting chemical fume hood to prevent the inhalation of volatile thiol species[7].

  • PPE: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, splash-proof safety goggles, and a standard laboratory coat[1].

Phase 2: Chemical Quenching (Oxidation)
  • Dissolution: In a secondary containment vessel (e.g., a wide-mouth Erlenmeyer flask), dissolve the solid 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride waste in a compatible aqueous solvent (or a water/ethanol mixture if solubility is low).

  • Thermal Control: Place the reaction vessel in an ice-water bath. Insert a magnetic stir bar and place the bath on a magnetic stir plate. Begin gentle stirring[6].

  • Oxidant Addition: Slowly, dropwise, add a 5% sodium hypochlorite (NaOCl) solution to the stirring mixture. Mechanistic note: Use at least a 3-to-1 molar excess of NaOCl to ensure complete oxidation to the sulfonate.

  • Incubation: Remove the vessel from the ice bath once the addition is complete. Allow the mixture to stir at room temperature for at least 2 to 4 hours.

    • Glassware Decontamination: Any contaminated pipettes or spatulas should be immediately submerged in a separate bleach bath and allowed to soak overnight (~14 hours) to ensure residual thiols are destroyed[8].

Phase 3: Neutralization & Self-Validation
  • pH Assessment: Because the starting material is a hydrochloride salt[4] and bleach is highly basic, the pH of the resulting solution will be unpredictable. Test the solution using broad-spectrum pH indicator paper.

  • Adjustment: Carefully adjust the solution to a neutral range (pH 6.0–8.0). Use dilute hydrochloric acid (1M HCl) if the solution is too basic, or sodium bicarbonate (NaHCO₃) if it is too acidic.

  • Self-Validation Check: The absence of the characteristic thiol stench upon cautious wafting (post-incubation) combined with a stable pH reading of 7.0 empirically confirms the success of the quenching step.

Phase 4: Segregation and EH&S Handoff
  • Transfer: Pour the neutralized, oxidized aqueous waste into a designated, chemically compatible hazardous waste container (e.g., High-Density Polyethylene, HDPE).

  • Labeling: Label the container explicitly to inform EH&S of the contents: "Aqueous Hazardous Waste: Oxidized Thiol Derivatives, Neutralized Halogenated Salts"[8].

  • Final Disposal: Coordinate with your institution's EH&S department. Under RCRA guidelines, this waste must be transported to a licensed facility for high-temperature incineration[9].

Visualizing the Disposal Workflow

The following diagram illustrates the logical, step-by-step progression required to safely transition the active pharmaceutical ingredient from a hazardous state to a neutralized, transport-ready waste stream.

DisposalWorkflow Start 1. Waste Generation (4-Mercaptophenylalanine HCl) PPE 2. Fume Hood & PPE Setup (Goggles, Gloves, Coat) Start->PPE Oxidation 3. Thiol Oxidation (Slow addition of 5% NaOCl on ice) PPE->Oxidation Neutralization 4. pH Neutralization (Adjust to pH 6-8) Oxidation->Neutralization Segregation 5. Waste Segregation (HDPE Container Labeling) Neutralization->Segregation EHS 6. EH&S Final Disposal (RCRA Compliant Incineration) Segregation->EHS

Logical workflow for the chemical quenching and safe disposal of 4-mercaptophenylalanine HCl waste.

References

  • How to Work with Thiols-General SOP - University of Rochester. Retrieved from:[Link]

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations - The EI Group. Retrieved from: [Link]

  • 4-Mercaptophenylacetic acid - Grokipedia. Retrieved from:[Link]

  • Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations - ACS Chemical Biology. Retrieved from: [Link]

Sources

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